molecular formula C28H33N7O3 B611894 YKL-5-124

YKL-5-124

Numéro de catalogue: B611894
Poids moléculaire: 515.6 g/mol
Clé InChI: KPABJHHKKJIDGX-JOCHJYFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

YKL-5-124 is a potent and highly selective covalent CDK7 inhibitor which causes arrest at the G1/S transition and inhibition of E2F-driven gene expression. This results in no change to RNA polymerase II C-terminal domain phosphorylation.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h6-15,22H,1,16-17H2,2-5H3,(H,29,36)(H,30,38)(H2,31,32,33,37)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABJHHKKJIDGX-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(CN1C(=O)N[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)NC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of YKL-5-124: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical regulator of both the cell cycle and transcription, making it a compelling target in oncology.[3][4] this compound was developed as a highly selective tool compound to dissect the specific roles of CDK7, distinguishing its functions from the closely related kinases CDK12 and CDK13.[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular effects.

Core Mechanism: Covalent Inhibition of CDK7

This compound functions by forming a covalent bond with a specific cysteine residue, Cys312, located in the active site of CDK7.[3] This irreversible binding leads to the inactivation of the kinase. The covalent nature of this interaction is crucial for its high potency and selectivity. The importance of this covalent interaction is demonstrated by the fact that a CDK7 mutant where Cys312 is replaced by serine (C312S) is resistant to inhibition by this compound.[3]

Quantitative Data: Potency and Selectivity

This compound exhibits high potency for CDK7, particularly when it is in a complex with its regulatory partners, Cyclin H and MAT1. Its selectivity is a key feature, with significantly lower activity against other CDKs.

TargetIC50 (nM)Notes
CDK7/Mat1/CycH9.7Cell-free assay[1][4]
CDK753.5Cell-free assay[2]
CDK21300Cell-free assay[1][4]
CDK93020Cell-free assay[1][4]
CDK12Inactive>100-fold greater selectivity for CDK7[2]
CDK13Inactive>100-fold greater selectivity for CDK7[2]

Signaling Pathways and Cellular Effects

The primary consequence of CDK7 inhibition by this compound is the disruption of the cell cycle. This is achieved through the inhibition of CDK7's function as a CDK-activating kinase (CAK).[3]

Cell Cycle Arrest

By inhibiting CDK7, this compound prevents the phosphorylation and subsequent activation of other key cell cycle CDKs, namely CDK1 and CDK2.[3] This leads to a strong cell cycle arrest at the G1/S transition, characterized by an accumulation of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population.[2][4] This effect is dose-dependent.[2]

G1_S_Transition_Control cluster_G1 G1 Phase cluster_S S Phase CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p E2F E2F Rb->E2F | S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates CDK7_CAK CDK7 (CAK) CDK1_2 CDK1/CDK2 CDK7_CAK->CDK1_2 p (activates) YKL_5_124 This compound YKL_5_124->CDK7_CAK | CDK1_2->Rb p

This compound inhibits CDK7, preventing CDK1/2 activation and Rb phosphorylation.
Inhibition of E2F-driven Gene Expression

A direct consequence of the cell cycle arrest is the inhibition of E2F-driven gene expression.[2] The retinoblastoma protein (Rb) is a key substrate of CDK1 and CDK2. When hypophosphorylated, Rb binds to the E2F transcription factor, repressing its activity. By preventing CDK1 and CDK2 activation, this compound treatment leads to hypophosphorylated Rb and subsequent suppression of E2F target genes, which are essential for S-phase entry and DNA replication.[5]

Effect on RNA Polymerase II Phosphorylation

Interestingly, and in contrast to less selective CDK7 inhibitors like THZ1, this compound has little to no effect on the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[2][3] This finding suggests that while CDK7 is implicated in transcriptional regulation, its inhibition alone is not sufficient to globally alter Pol II CTD phosphorylation, highlighting a potential redundancy with other kinases like CDK12/13 in this process.[3]

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Kinase Assays
  • Objective: To determine the IC50 values of this compound against various kinases.

  • Methodology: Recombinant kinases (CDK7, CDK12, CDK13) were incubated with this compound at varying concentrations in the presence of 1mM ATP.[3] The phosphorylation of a substrate was measured to determine kinase activity. For CDK7/Mat1/CycH, CDK2, and CDK9, similar cell-free assays were performed.[1][4]

  • Detection: The specific method of detection for substrate phosphorylation (e.g., radioactivity, fluorescence) is not detailed in the provided search results.

Cellular Target Engagement
  • Objective: To confirm that this compound engages CDK7 in a cellular context.

  • Methodology (Competitive Pulldown): HAP1 or Jurkat cells were treated with a concentration course of this compound for a specified duration (e.g., 6 hours).[3] Cell lysates were then incubated with biotinylated THZ1 (bio-THZ1), a known covalent CDK7/12/13 inhibitor.[2] Streptavidin beads were used to pull down bio-THZ1 and any bound proteins.

  • Detection: The amount of CDK7 and CDK12 in the pulldown fraction was assessed by Western blotting. A decrease in the amount of pulled-down CDK7 with increasing concentrations of this compound indicates successful target engagement.[2]

Competitive_Pulldown cluster_pretreatment Cell Pre-treatment cluster_lysis_pulldown Lysis and Pulldown cluster_detection Detection Cells HAP1 or Jurkat Cells (containing CDK7) Lysate Cell Lysate Cells->Lysate lysis YKL_5_124 This compound YKL_5_124->Cells incubation BioTHZ1 Biotinylated THZ1 (bio-THZ1) Lysate->BioTHZ1 incubation Streptavidin_Beads Streptavidin Beads BioTHZ1->Streptavidin_Beads capture Western_Blot Western Blot (anti-CDK7) Streptavidin_Beads->Western_Blot analysis

Workflow for the competitive pulldown assay to show target engagement.
Cell Cycle Analysis

  • Objective: To assess the effect of this compound on cell cycle progression.

  • Methodology (EdU Staining and Flow Cytometry): Neuroblastoma (NB) cells were treated with this compound (e.g., 100 nM) or DMSO for 24 hours.[2] Cells were then incubated with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.

  • Detection: The incorporated EdU was detected via a click chemistry reaction with a fluorescent azide. The total DNA content was stained with a fluorescent dye (e.g., DAPI or 7-AAD).[6] The cell population in different phases of the cell cycle (G1, S, G2/M) was then quantified using flow cytometry.[2]

Analysis of Protein Phosphorylation
  • Objective: To measure the phosphorylation status of CDK7 substrates and other cell cycle-related proteins.

  • Methodology: HAP1 or NB cells were treated with varying concentrations of this compound for different time points.[2][3] Whole-cell lysates were prepared and subjected to SDS-PAGE.

  • Detection: Western blotting was performed using antibodies specific for the phosphorylated forms of proteins of interest (e.g., phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and phospho-Rb), as well as antibodies for the total protein levels as a loading control.[2][3]

Conclusion

This compound is a highly potent and selective covalent inhibitor of CDK7. Its mechanism of action is centered on the irreversible inactivation of CDK7, leading to a robust cell cycle arrest at the G1/S transition. This is mediated by the inhibition of CDK7's CDK-activating kinase function, which in turn prevents the activation of CDK1 and CDK2 and leads to the hypophosphorylation of Rb. The subsequent suppression of E2F-driven gene expression is a key downstream consequence. The selectivity of this compound, particularly its lack of significant impact on RNA Polymerase II CTD phosphorylation, makes it an invaluable tool for elucidating the specific roles of CDK7 in cellular processes and a promising candidate for therapeutic development in cancers characterized by misregulation of the cell cycle.[3]

References

YKL-5-124: A Technical Guide to a Selective and Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a key regulator of cell cycle progression and gene transcription, making it a compelling target in oncology. YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of CDK7. It distinguishes itself from earlier generation inhibitors, such as THZ1, by its high selectivity for CDK7 over the structurally related kinases CDK12 and CDK13. This specificity results in a predominant cell-cycle phenotype, characterized by G1/S arrest, with minimal impact on global transcription. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular data, and detailed experimental protocols for its evaluation.

Introduction to CDK7 and this compound

CDK7 is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As the catalytic core of the CDK-Activating Kinase (CAK) complex, alongside Cyclin H and MAT1, it phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression[1][2][3][4]. Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for transcription initiation[3][5][6].

This compound was developed as a highly selective covalent inhibitor to dissect the specific functions of CDK7. Unlike the multi-targeted inhibitor THZ1, which also potently inhibits CDK12 and CDK13, this compound allows for the precise investigation of CDK7's role in the cell cycle, separate from its broader transcriptional functions[1][7]. Its mode of action involves forming a covalent bond with a specific cysteine residue in the CDK7 active site, leading to irreversible inhibition[1][8].

Mechanism of Action

This compound is an irreversible inhibitor that covalently modifies Cysteine 312 (C312) within the active site of CDK7[1]. This covalent modification is essential for its inhibitory activity. Mutation of C312 to a less nucleophilic serine (C312S) renders cells resistant to this compound, confirming its on-target specificity[1].

By inhibiting CDK7, this compound primarily disrupts its CAK function. This leads to a dose-dependent reduction in the phosphorylation of key T-loop residues on CDK1 (Threonine 161) and CDK2 (Threonine 160), preventing their activation[1][9]. The consequence is a strong cell cycle arrest, typically at the G1/S transition, and an inhibition of E2F-driven gene expression[1][10]. Notably, and in contrast to less selective inhibitors, this compound has little to no effect on the global phosphorylation of the RNA Pol II CTD[1][10].

cluster_covalent_inhibition Mechanism of this compound Action cluster_downstream_effects Downstream Cellular Effects YKL This compound Covalent_Bond Irreversible Covalent Bond YKL->Covalent_Bond CDK7 CDK7 (Cysteine 312) CAK_Inhibition CAK Function Inhibited CDK7->CAK_Inhibition PolII RNA Pol II CTD Phosphorylation (Largely Unaffected) CDK7->PolII Covalent_Bond->CDK7 CDK1_2_p p-CDK1 / p-CDK2 (T-loop) DECREASED CAK_Inhibition->CDK1_2_p G1_S_Arrest G1/S Cell Cycle Arrest CDK1_2_p->G1_S_Arrest E2F_Inhibition E2F-Driven Gene Expression Inhibited CDK1_2_p->E2F_Inhibition

Figure 1: Mechanism of this compound covalent inhibition and its downstream effects.

Data Presentation: Biochemical and Cellular Activity

The selectivity and potency of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Kinase Selectivity

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases. The data highlights the compound's high potency for the CDK7 complex and its selectivity over other key CDKs.

Target KinaseIC50 (nM)Reference(s)
CDK7/Mat1/CycH 9.7[1][10][11][12]
CDK7 (alone) 53.5[10][12]
CDK2 1300[1][11]
CDK9 3020[1][11]
CDK12 Inactive[1][10]
CDK13 Inactive[1][10]
Table 2: Summary of Cellular Effects

This table outlines the primary effects observed in various cancer cell lines following treatment with this compound.

Cellular EffectCell LinesObserved OutcomeReference(s)
Cell Cycle Arrest HAP1, Jurkat, MM, PDAC, NeuroblastomaDose-dependent increase in G1/G2-M phase cells and loss of S-phase cells.[1][2][10][13][14]
Inhibition of CAK Activity HAP1, NeuroblastomaReduced phosphorylation of CDK1 (T161) and CDK2 (T160).[1][9]
Gene Expression HAP1Inhibition of E2F-driven gene expression.[1][10][12]
Genomic Instability SCLC, PDACInduction of micronuclei formation and R-loop formation.[8][14]
Apoptosis PDACInduction of apoptosis.[14]
Anti-tumor Efficacy MM, PDACIn vivo tumor regression in mouse models.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay (Fixed Time Point)

This assay determines the IC50 value of an inhibitor against a specific kinase.

  • Reagents & Materials : Recombinant CDK7/CycH/MAT1 complex, peptide substrate (e.g., a derivative of CDK2 T-loop), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), kinase assay buffer, this compound stock solution (in DMSO), 96-well plates, stop solution (e.g., EDTA), detection system (scintillation counter or antibody-based detection).

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer.

    • In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).

    • Add 20 µL of a solution containing the CDK7 enzyme complex and peptide substrate to each well.

    • Incubate for 10-20 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 20 µL of ATP solution (at a concentration near the Km for CDK7).

    • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution.

    • Quantify substrate phosphorylation using an appropriate method (e.g., spotting onto phosphocellulose paper and scintillation counting).

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-CDK Analysis

This method is used to assess the cellular inhibition of CDK7's CAK activity by measuring the phosphorylation status of its substrates, CDK1 and CDK2.

  • Cell Culture & Treatment :

    • Plate cells (e.g., HAP1) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0-2000 nM) or DMSO for a specified duration (e.g., 24 hours)[1][10].

  • Lysate Preparation :

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Blotting :

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunodetection :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), anti-total CDK1, anti-total CDK2, and a loading control like β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_workflow Experimental Workflow for this compound Evaluation start Start biochem Biochemical Assays (In Vitro Kinase Assay) start->biochem Determine IC50 & Selectivity cellular Cellular Assays biochem->cellular cell_viability Cell Viability (MTT / CCK-8) cellular->cell_viability Assess Cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) cellular->cell_cycle Analyze Cycle Arrest target_engagement Target Engagement (Western Blot for p-CDKs) cellular->target_engagement Confirm CAK Inhibition invivo In Vivo Models (Xenografts) cell_viability->invivo Validate in Animal Models cell_cycle->invivo Validate in Animal Models target_engagement->invivo Validate in Animal Models end End invivo->end

Figure 2: A typical experimental workflow for characterizing a CDK7 inhibitor.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.

  • Reagents & Materials : Cell culture medium, this compound, DMSO, PBS, EdU (5-ethynyl-2'-deoxyuridine) labeling kit (or propidium iodide), trypsin, flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 72 hours)[10].

    • For EdU analysis, add EdU to the culture medium for the final 1-2 hours of incubation to label cells undergoing DNA synthesis (S-phase).

    • Harvest cells by trypsinization, collecting both adherent and floating cells.

    • Wash cells with PBS.

    • Fix and permeabilize the cells according to the manufacturer's protocol (e.g., with a saponin-based buffer).

    • Perform the "click" reaction to conjugate a fluorescent dye (e.g., Alexa Fluor 488) to the incorporated EdU.

    • Stain total DNA with a fluorescent dye like 7-AAD or DAPI.

    • Analyze the cells on a flow cytometer. Gate the cell population based on forward and side scatter, then analyze fluorescence to determine the percentage of cells in G1 (2n DNA content, EdU negative), S (intermediate DNA content, EdU positive), and G2/M (4n DNA content, EdU negative).

CDK7 Signaling Pathway Overview

CDK7 occupies a central node in cellular regulation, linking transcription and cell cycle machinery. The diagram below illustrates its dual functions.

cluster_pathway Dual Roles of the CDK7 Complex cluster_cak Cell Cycle Control (CAK) cluster_tf Transcription Control (TFIIH) CDK7_Complex CDK7 / Cyclin H / MAT1 CDK1 CDK1/CycB CDK7_Complex->CDK1 p-T-loop CDK2 CDK2/CycE,A CDK7_Complex->CDK2 p-T-loop CDK46 CDK4,6/CycD CDK7_Complex->CDK46 p-T-loop TFIIH TFIIH Complex CDK7_Complex->TFIIH associates CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK46->CellCycle PolII RNA Pol II TFIIH->PolII p-Ser5/7 CTD Transcription mRNA Transcription PolII->Transcription

Figure 3: The dual signaling roles of the CDK7 complex in the cell cycle and transcription.

Conclusion

This compound is a powerful chemical probe for elucidating the specific cell cycle-related functions of CDK7. Its high selectivity and covalent mechanism of action provide a clear advantage over less specific inhibitors, enabling researchers to attribute cellular phenotypes more directly to CDK7 inhibition. The data strongly indicate that the primary anti-proliferative effect of selective CDK7 inhibition is mediated through the disruption of CAK activity and subsequent cell cycle arrest, rather than a global shutdown of transcription. This makes this compound and similar selective inhibitors promising candidates for further therapeutic development, particularly in cancers characterized by cell cycle dysregulation and E2F pathway hyperactivity.

References

The role of YKL-5-124 in cell cycle regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of YKL-5-124 in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of both cell cycle progression and gene transcription. Dissecting these dual functions has been challenging due to the lack of highly selective inhibitors. This technical guide focuses on this compound, a potent, selective, and covalent inhibitor of CDK7. By irreversibly binding to CDK7, this compound provides a powerful tool to elucidate the specific roles of CDK7's kinase activity in cell cycle control. This document details the mechanism of action of this compound, its impact on core cell cycle signaling pathways, quantitative data on its effects, and detailed protocols for key experimental validation.

Introduction to this compound

This compound is a pyrrolopyrazole-based, irreversible inhibitor that selectively targets CDK7.[1] Unlike broader-spectrum inhibitors such as THZ1, which also potently inhibit CDK12 and CDK13, this compound's high selectivity allows for the precise investigation of CDK7-dependent cellular processes.[1][2] Its primary mechanism involves forming a covalent bond with a specific cysteine residue (C312) in the active site of CDK7, leading to its inactivation.[1][3] This specificity has revealed that the predominant consequence of acute CDK7 inhibition is a strong cell cycle arrest, primarily at the G1/S transition, with minimal immediate effects on global transcription.[1][4][5] This makes this compound an invaluable chemical probe for studying cell cycle checkpoints and a potential therapeutic agent for cancers characterized by E2F misregulation.[4]

Mechanism of Action: Covalent Inhibition of CDK7

CDK7 functions as the catalytic core of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[3][6] The CAK complex is responsible for activating key cell cycle kinases, notably CDK1 and CDK2, by phosphorylating a conserved threonine residue within their T-loop.[1]

This compound acts by irreversibly binding to the Cys312 residue of CDK7.[1][3] This covalent modification blocks the kinase activity of the CAK complex, preventing the subsequent phosphorylation and activation of its downstream CDK targets. The on-target specificity of this compound has been demonstrated in experiments where a C312S (cysteine-to-serine) mutation in CDK7 renders cells resistant to the compound's effects.[1]

cluster_0 This compound Action YKL This compound CDK7 CDK7 (Cys312) YKL->CDK7 Covalent Binding to Cys312 CDK7_inactive Inactive CDK7-YKL-5-124 (Covalent Adduct)

Figure 1: Covalent inhibition of CDK7 by this compound.

The this compound-Induced Cell Cycle Arrest Pathway

The inhibition of CDK7 by this compound triggers a signaling cascade that culminates in cell cycle arrest. This pathway is primarily mediated through the disruption of the CDK-Rb-E2F axis.

  • Inhibition of CAK Activity : By inactivating CDK7, this compound prevents the CAK complex from phosphorylating and activating CDK1 and CDK2.[1][2]

  • Reduced Rb Phosphorylation : Active CDK2 is a key driver of the G1/S transition, partly through its phosphorylation of the Retinoblastoma protein (Rb). With CDK2 inactive, Rb remains in its hypophosphorylated state.[7]

  • E2F Repression : Hypophosphorylated Rb binds to and sequesters E2F transcription factors, preventing them from activating their target genes.[7][8]

  • Suppression of S-Phase Genes : E2F target genes include numerous proteins essential for DNA replication and S-phase entry, such as Cyclin E.[2] Their repression halts the cell's progression into S-phase.

  • G1/S Arrest : The ultimate outcome is a robust cell cycle arrest at the G1/S checkpoint.[1][2][4] Studies show a significant accumulation of cells in the G1 phase and a corresponding depletion of cells in the S phase following this compound treatment.[2][7][9]

cluster_path Signaling Cascade Leading to Cell Cycle Arrest YKL This compound CDK7 CDK7/CycH/MAT1 (CAK Complex) YKL->CDK7 CDK2_p Active p-CDK2 (p-Thr160) CDK7->CDK2_p T-Loop Phos. CDK2 Inactive CDK2 Rb_p Hyperphosphorylated Rb (Inactive) CDK2_p->Rb_p Phosphorylation Rb Hypophosphorylated Rb (Active) E2F_active Free E2F Rb_p->E2F_active Releases E2F_inactive Rb-E2F Complex Rb->E2F_inactive Sequesters E2F Genes E2F Target Genes (e.g., CCNE1) E2F_active->Genes Activates Transcription Arrest G1/S Phase Arrest E2F_inactive->Arrest Progression S-Phase Entry & DNA Replication Genes->Progression

Figure 2: this compound disrupts the CDK7-Rb-E2F signaling axis.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, demonstrating the high selectivity of this compound for CDK7 over other related kinases.

Target KinaseIC₅₀ (nM)Selectivity vs. CDK7/CycH/MAT1Reference(s)
CDK7/CycH/MAT1 9.7 - [9][10]
CDK7 (alone)53.5~5.5-fold less potent[6][9]
CDK21300~134-fold[1][10]
CDK93020~311-fold[1][10]
CDK12>10,000>1000-fold[9][11]
CDK13>10,000>1000-fold[9][11]
Table 2: Cellular Effects of this compound on Cell Cycle Distribution

Treatment with this compound leads to a dose-dependent redistribution of cells across the cell cycle phases, consistent with a G1/S block.

Cell LineTreatment Condition% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference(s)
HAP10-2000 nM, 72hDose-dependent increaseDose-dependent lossDose-dependent increase[1][9]
SCLCThis compoundSignificant accumulationCorresponding lossNot significantly changed[2]
MMThis compound (24h)Significant accumulationCorresponding loss-[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in cell cycle regulation.

Cell Cycle Analysis via Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Culture and Treatment : Plate cells (e.g., HAP1, DMS79) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-2000 nM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][2]

  • EdU Pulse-Labeling : One hour prior to harvesting, add 10 µM 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium to label cells undergoing active DNA synthesis.

  • Harvesting and Fixation : Harvest cells by trypsinization, wash with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization : Permeabilize the cells with a saponin-based buffer.

  • Click-iT Reaction : Perform the Click-iT reaction by incubating cells with a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 647) to detect the incorporated EdU.

  • DNA Staining : Stain total DNA content with a nuclear stain such as Hoechst 33342 or Propidium Iodide (PI).[1][7]

  • Flow Cytometry : Analyze the stained cells on a flow cytometer. Gate the cell population based on DNA content (G1, S, G2/M) and EdU signal (S-phase).

start Plate & Treat Cells with this compound edu Pulse with EdU (1 hour) start->edu harvest Harvest & Fix Cells edu->harvest perm Permeabilize harvest->perm click Click-iT Reaction (Fluorescent Azide) perm->click stain Stain DNA (e.g., Hoechst/PI) click->stain facs Analyze by Flow Cytometry stain->facs end Quantify Cell Cycle Phase Distribution facs->end

Figure 3: Experimental workflow for cell cycle analysis.
Western Blotting for Phospho-Protein Analysis

This method is used to detect changes in the phosphorylation status of key cell cycle proteins.

Methodology:

  • Cell Lysis : Treat cells with this compound for the desired time (e.g., 6, 12, 24 hours).[1] Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-pCDK1-Thr161, anti-pCDK2-Thr160, anti-pRb-Ser807/811) and loading controls (e.g., anti-Tubulin, anti-GAPDH).[2][7]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Transfer to Membrane sds->transfer block Blocking (BSA/Milk) transfer->block primary Primary Antibody (e.g., anti-pCDK1) block->primary secondary HRP-Secondary Antibody primary->secondary detect ECL Detection secondary->detect end Analyze Protein Phosphorylation detect->end

Figure 4: Western blotting workflow for phospho-proteins.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK7 that has been instrumental in defining the kinase's role in cell cycle control. Its mechanism of action, centered on the inhibition of the CAK complex, leads to a cascade of events culminating in Rb-mediated repression of E2F and a robust G1/S cell cycle arrest. The cytostatic, rather than cytotoxic, effect observed in many cell lines highlights a predominant role for CDK7 in proliferation over survival.[1] The detailed understanding of its mechanism and the availability of robust experimental protocols make this compound a critical tool for basic research and a promising lead for the development of targeted anti-cancer therapies.

References

YKL-5-124's effect on transcription

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Transcriptional Effects of YKL-5-124

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It operates by irreversibly binding to a unique cysteine residue (C312) on the CDK7 protein.[1] Unlike broader-spectrum kinase inhibitors such as THZ1, which also targets CDK12 and CDK13, this compound's high selectivity provides a unique tool to dissect the specific roles of CDK7 in cellular processes.[1][3] While CDK7 is a known component of the general transcription factor TFIIH, this compound surprisingly exerts minimal effect on global RNA Polymerase II (Pol II) C-terminal domain (CTD) phosphorylation and does not induce a widespread shutdown of transcription.[1][4] Instead, its primary transcriptional impact is the targeted inhibition of specific gene expression programs, most notably those driven by the E2F transcription factor, leading to a robust cell cycle arrest at the G1/S transition.[1][5][6] This document provides a comprehensive overview of the mechanism of this compound, its nuanced effects on transcription, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Selective Covalent Inhibition of CDK7

This compound is an irreversible inhibitor that forms a covalent bond with the C312 residue of CDK7.[1] This targeted action confers high selectivity for CDK7 over other structurally related kinases, particularly CDK12 and CDK13, which lack this reactive cysteine.[1] CDK7 itself has a dual role in the cell: it is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which is essential for cell cycle progression, and it is a component of the general transcription factor TFIIH, which is involved in transcription initiation.[7][8] The inhibitory action of this compound primarily affects the CAK activity of CDK7, leading to downstream effects on the cell cycle, while its impact on general transcription is more subtle and selective.[1]

cluster_0 This compound Interaction with CDK7 YKL This compound CDK7 CDK7 (Cysteine 312) YKL->CDK7 Covalent Bond (Irreversible Inhibition) TFIIH TFIIH Complex CDK7->TFIIH Component of CAK CAK Complex (CDK7/CycH/MAT1) CDK7->CAK Component of

Diagram 1. Covalent inhibition of CDK7 by this compound.

The Effect of this compound on Transcription

Minimal Impact on Global Transcription and Pol II Phosphorylation

A surprising finding from studies with this compound is its lack of a global effect on transcription.[1] Unlike the dual CDK7/12/13 inhibitor THZ1, which causes a robust decrease in Pol II CTD phosphorylation at Serine 5 and Serine 7 residues, this compound treatment does not result in significant changes to the phosphorylation status of the Pol II CTD.[1][4] This indicates that selective CDK7 inhibition is not sufficient to shut down global Pol II-mediated transcription and suggests that other kinases, such as CDK12/13, may have redundant roles in this process.[1] This hypothesis is supported by findings that combining this compound with a selective CDK12/13 inhibitor (THZ531) recapitulates the strong transcriptional repression observed with THZ1.[1]

Targeted Inhibition of E2F-Driven Gene Expression

The most significant transcriptional effect of this compound is the inhibition of E2F-driven gene expression.[1][6] This is a direct consequence of its potent inhibition of CDK7's CAK activity. By preventing the activation of cell cycle CDKs like CDK2, this compound treatment leads to the hypophosphorylation of the Retinoblastoma (Rb) protein.[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing its activity and preventing the expression of genes required for S-phase entry and DNA replication.[6] This mechanism is the primary driver of the G1/S cell cycle arrest induced by this compound.[1][6]

cluster_0 This compound Effect on Cell Cycle & E2F Transcription YKL This compound CDK7 CDK7 (CAK) YKL->CDK7 CDK2 p-CDK2 (Active) CDK7->CDK2 Activates (T-loop p) CDK2_i CDK2 (Inactive) Rb p-Rb (Inactive) CDK2->Rb Phosphorylates Rb_i Rb (Active Repressor) CDK2_i->Rb_i Phosphorylation Blocked E2F E2F Rb->E2F Inhibits Rb_i->E2F Binds & Represses Genes E2F Target Genes (e.g., Cyclin E, DHFR) E2F->Genes Activates Transcription Arrest G1/S Phase Arrest

Diagram 2. Pathway of this compound-induced G1/S arrest and E2F inhibition.
Context-Dependent Transcriptional Effects

While this compound does not cause a global transcriptional shutdown, RNA-sequencing studies have revealed context-dependent changes in gene expression. In HAP1 cells, treatment with 500 nM this compound for 24 hours resulted in the differential expression of 1452 genes.[1] In neuroblastoma cells, a 4-hour treatment with 100 nM this compound led to more minor changes, with 457 genes downregulated and 206 genes upregulated.[4] In small cell lung cancer (SCLC), this compound treatment had little effect on super-enhancer-associated genes but unexpectedly upregulated inflammatory and interferon-gamma response gene signatures.[3] These findings suggest that the transcriptional consequences of selective CDK7 inhibition are highly dependent on the cellular lineage and the underlying transcriptional addictions of the cancer cells.

cluster_0 Comparative Effects on Pol II Transcription cluster_1 This compound (Selective) cluster_2 THZ1 (Polypharmacology) YKL This compound CDK7 CDK7 YKL->CDK7 PolII_YKL Pol II CTD (p-Ser5 Unchanged) CDK7->PolII_YKL Phosphorylation Unaffected Transcription_YKL Global Transcription Largely Unaffected PolII_YKL->Transcription_YKL THZ1 THZ1 CDK7_THZ1 CDK7 THZ1->CDK7_THZ1 CDK1213 CDK12/13 THZ1->CDK1213 PolII_THZ1 Pol II CTD (p-Ser5/p-Ser2 Reduced) CDK7_THZ1->PolII_THZ1 p-Ser5 Blocked CDK1213->PolII_THZ1 p-Ser2 Blocked Transcription_THZ1 Global Transcription Repressed PolII_THZ1->Transcription_THZ1

Diagram 3. Contrasting effects of this compound and THZ1 on transcription.

Quantitative Data Presentation

Table 1: Biochemical Activity and Selectivity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various cyclin-dependent kinases, demonstrating its high selectivity for CDK7.

Target KinaseIC₅₀ (nM)Reference(s)
CDK7/Mat1/CycH9.7[2][5][9]
CDK753.5[2][5][9]
CDK21300[9]
CDK93020[9]
CDK12No Inhibition Detected[1][2]
CDK13No Inhibition Detected[1][2]
Table 2: Summary of this compound Transcriptional Effects from RNA-Sequencing Studies

This table outlines the results from key RNA-sequencing experiments investigating the impact of this compound on the transcriptome of different cancer cell lines.

Cell LineTreatment ConditionsKey Transcriptional OutcomesReference(s)
HAP1 (Wild-Type)500 nM this compound for 24 hr1452 differentially expressed genes (log2FC > 1.5). Strong enrichment for E2F3 target genes.[1]
Neuroblastoma (NB)100 nM this compound for 4 hrMinor changes: 206 genes upregulated, 457 genes downregulated (log2FC > 1.5).[4]
Multiple Myeloma (MM)100 nM this compound for 24 hrSelective changes in a finite number of genes; significant loss of E2F reporter signal and disruption of MYC-regulated metabolic gene signatures.[6]
Small Cell Lung Cancer (SCLC)VariesLittle effect on super-enhancer (SE)-associated genes. Upregulation of 'Interferon Gamma Response' and 'Inflammatory Response' signatures.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for CDK7 Inhibition

This protocol describes how to measure the direct inhibitory effect of this compound on CDK7's enzymatic activity.

  • Enzyme Preparation: Use recombinant human CDK7/CycH/MAT1 complex.

  • Substrate: Use a peptide substrate corresponding to the C-terminal domain of RNA Polymerase II.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Assay Reaction:

    • In a 96-well plate, combine the CDK7 enzyme complex with the serially diluted this compound or DMSO vehicle control.

    • Incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding the peptide substrate and ATP (e.g., at a concentration close to the Km for ATP).

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection:

    • Terminate the reaction by adding a stop solution.

    • Quantify substrate phosphorylation using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Pol II and CDK Phosphorylation

This protocol is used to assess the in-cell effect of this compound on the phosphorylation status of its direct and indirect targets.

  • Cell Culture and Treatment: Plate cells (e.g., HAP1, Jurkat) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 100 nM to 2 µM) or DMSO control for a specified duration (e.g., 6, 12, or 24 hours).[1]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-RNA Pol II CTD (Ser2)

      • Phospho-RNA Pol II CTD (Ser5)

      • Total RNA Pol II

      • Phospho-CDK1 (Thr161)

      • Phospho-CDK2 (Thr160)

      • Total CDK1 and CDK2

      • A loading control (e.g., β-actin or Tubulin)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Protocol 3: RNA-Sequencing Workflow for Transcriptome Analysis

cluster_0 RNA-Sequencing Experimental Workflow A 1. Cell Treatment (e.g., NB cells + 100 nM This compound for 4h) B 2. RNA Extraction (e.g., mirVana miRNA kit) + DNase I treatment A->B C 3. Library Preparation (e.g., Illumina TruSeq stranded mRNA kit) B->C D 4. Sequencing (e.g., Illumina SE75) C->D E 5. Data QC & Alignment (Align reads to reference genome) D->E F 6. Differential Expression Analysis (Identify up/down-regulated genes, e.g., log2FC > 1.5, FDR ≤ 0.01) E->F G 7. Pathway Analysis (Gene Set Enrichment Analysis - GSEA) F->G

Diagram 4. Workflow for analyzing transcriptional changes via RNA-Seq.
  • Cell Treatment and RNA Isolation: Treat cells as described in Protocol 2 for the desired time and dose.[4] Isolate total RNA using a commercial kit (e.g., mirVana miRNA isolation kit) and treat with DNase I to remove genomic DNA contamination.[4]

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a kit such as the Illumina TruSeq stranded mRNA kit, which includes steps for poly(A) selection, fragmentation, reverse transcription, and adapter ligation.[4]

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencer (e.g., Illumina platform).[4]

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.[1][4]

    • Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar analyses to identify biological pathways and transcription factor signatures (e.g., E2F targets, inflammatory response) that are significantly enriched among the differentially expressed genes.[1][3]

Conclusion

This compound is a precision chemical probe that has been instrumental in deconvoluting the distinct functions of CDK7 in the cell cycle and transcription. Its effect on transcription is not one of global repression but of targeted modulation. By primarily inhibiting E2F-driven gene expression through its potent effect on the CAK-CDK2-Rb axis, this compound induces a strong cell cycle arrest.[1][6] The finding that it does not significantly impact global Pol II CTD phosphorylation has challenged previous assumptions and highlighted the potential for redundant kinase functions in regulating basal transcription.[1] For researchers and drug developers, this compound serves as both a critical tool for studying CDK7 biology and a promising therapeutic lead for cancers characterized by misregulation of the cell cycle and dependency on E2F activity.[1]

References

The Discovery and Development of YKL-5-124: A Selective Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of publicly available research data and aims to provide a detailed understanding of this compound's biochemical properties, cellular effects, and its potential as a therapeutic agent.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving the cell cycle.[4] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is crucial for the initiation and elongation phases of transcription.[2] Given its dual role in promoting cell proliferation and gene expression, CDK7 has emerged as a compelling target for cancer therapy.

The development of CDK7 inhibitors has been an area of intense research. Early inhibitors, such as THZ1, demonstrated potent anti-tumor activity but also exhibited off-target effects, notably against CDK12 and CDK13.[3][5] This lack of selectivity complicated the interpretation of their biological effects and raised concerns about potential toxicities. This compound was developed as a highly selective covalent inhibitor to overcome these limitations and to more precisely dissect the therapeutic potential of targeting CDK7.[5]

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to a conserved cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[4][6] This covalent interaction leads to the inactivation of the kinase. The selectivity of this compound for CDK7 over other closely related kinases, such as CDK12 and CDK13, is a key feature that distinguishes it from previous generations of CDK7 inhibitors.[1]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of CDK7's kinase activity, which disrupts downstream signaling pathways controlling the cell cycle and, to a lesser extent, transcription.

YKL_5_124_Signaling_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Regulation cluster_2 Transcriptional Regulation YKL_5_124 This compound CDK7 CDK7 YKL_5_124->CDK7 Covalent Inhibition CDK7_inhibition_effect_cc Inhibition of CAK Activity YKL_5_124->CDK7_inhibition_effect_cc CDK7_inhibition_effect_tx Minimal effect on Pol II Phosphorylation YKL_5_124->CDK7_inhibition_effect_tx CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylation Rb Rb CDK2->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Repression G1_S_Arrest G1/S Phase Arrest E2F->G1_S_Arrest Leads to Transcription Transcription RNA_Pol_II->Transcription Initiation

Caption: this compound covalently inhibits CDK7, leading to cell cycle arrest.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Biochemical Potency
TargetIC50 (nM)Assay ConditionsReference
CDK7/Mat1/CycH9.7Cell-free assay[7]
CDK753.5Cell-free assay[1]
CDK21300Cell-free assay[7]
CDK93020Cell-free assay[7]
CDK12>10,000In vitro kinase assay[4]
CDK13>10,000In vitro kinase assay[4]
Cellular Activity
Cell LineEffectConcentrationDurationReference
HAP1G1 and G2/M phase arrest, loss of S phase0-2000 nM72 hours[1]
HAP1Inhibition of CDK1 T-loop phosphorylation0-2000 nM24 hours[1]
HAP1Inhibition of CDK2 T-loop phosphorylation (lesser extent)0-2000 nM24 hours[1]
HAP1>50% reduction in CDK7-cyclin H binding to bioTHZ1100 nM30 minutes[1]
JurkatCell cycle arrestNot specifiedNot specified[4]
SCLCG1 phase accumulation, loss of S phaseUp to 500 nMNot specified[3]
MM cellsG1 phase accumulation, loss of S phase100 nM24 hours[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

In Vitro Kinase Assay

This assay is used to determine the IC50 values of this compound against various kinases.

Objective: To quantify the inhibitory potency of this compound on purified kinase activity.

Materials:

  • Purified recombinant kinases (CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13)

  • Kinase-specific substrates

  • ATP (radiolabeled or with a detection-compatible modification)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer

  • 96-well plates

  • Plate reader or phosphorimager

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, its substrate, and the appropriate kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubate the mixture for a defined period to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature for a specific duration.

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate using a plate reader or phosphorimager.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol is used to assess the effect of this compound on cell cycle distribution.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., HAP1, SCLC cell lines)

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to measure DNA content.

  • Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Phosphoprotein Analysis

This method is used to detect changes in the phosphorylation status of key cell cycle proteins.

Objective: To assess the effect of this compound on the phosphorylation of CDK7 targets, such as the T-loops of CDK1 and CDK2.

Materials:

  • Cancer cell lines

  • This compound stock solution (in DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1(T161), anti-phospho-CDK2(T160), total CDK1, total CDK2, loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for cell cycle analysis.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental and Logical Workflows

The development and characterization of this compound followed a logical progression from biochemical screening to cellular and in vivo validation.

YKL_5_124_Development_Workflow cluster_0 Discovery & Initial Characterization cluster_1 Cellular Characterization cluster_2 In Vivo & Preclinical Evaluation Lead_Opt Lead Optimization Biochem_Screen Biochemical Screening (IC50 Determination) Lead_Opt->Biochem_Screen Selectivity_Panel Kinase Selectivity Profiling Biochem_Screen->Selectivity_Panel Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Selectivity_Panel->Cell_Cycle Phospho_Analysis Phosphoprotein Analysis (Western Blot) Cell_Cycle->Phospho_Analysis Gene_Expression Gene Expression Analysis (e.g., RNA-Seq) Phospho_Analysis->Gene_Expression Xenograft_Models Xenograft Tumor Models Gene_Expression->Xenograft_Models PD_Markers Pharmacodynamic Marker Analysis Xenograft_Models->PD_Markers Toxicity_Studies Toxicity & Safety Assessment PD_Markers->Toxicity_Studies

Caption: A streamlined workflow for the development of this compound.

Conclusion and Future Directions

This compound is a potent and highly selective covalent inhibitor of CDK7 that has proven to be a valuable tool for elucidating the specific roles of this kinase in cell cycle control and transcription. Its development has addressed the limitations of earlier, less selective inhibitors. Preclinical studies have demonstrated that this compound induces a robust cell cycle arrest at the G1/S transition and inhibits E2F-driven gene expression.[5][9] Notably, it has a minimal effect on global RNA Polymerase II CTD phosphorylation, suggesting a predominant role in cell cycle regulation.[4]

The anti-tumor efficacy of this compound has been demonstrated in various preclinical models, including small cell lung cancer and multiple myeloma.[3][8] Furthermore, studies have shown that this compound can induce an immune response and enhance the efficacy of immunotherapy, opening up possibilities for combination treatment strategies.[3][6]

Future research should continue to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other agents. Further investigation into the molecular mechanisms underlying its immunomodulatory effects is warranted. As this compound and other selective CDK7 inhibitors progress through clinical development, they hold the promise of providing a new therapeutic option for patients with various malignancies.

References

YKL-5-124: A Technical Guide to a Selective and Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and biological effects. Detailed experimental protocols for the characterization of this compound and visualization of its associated signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C28H33N7O3.[1][2] Its structure is characterized by a pyrrolopyrazole core, which serves as a scaffold for the functional groups responsible for its potent and selective inhibitory activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C28H33N7O3[1][2]
Molecular Weight 515.62 g/mol [1][2][3]
CAS Number 1957203-01-8[1][2]
Appearance Solid powder[2]
Purity ≥95%[1]
Solubility Soluble to 20 mM in DMSO and ethanol[1][4]
Storage Store at -20°C[1]
IUPAC Name N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[[4-[(1-oxo-2-propen-1-yl)amino]benzoyl]amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide[1]

Mechanism of Action

This compound acts as a selective and covalent inhibitor of CDK7.[3][5][6] It forms an irreversible covalent bond with a specific cysteine residue (Cys312) in the ATP-binding pocket of CDK7.[7] This covalent modification permanently inactivates the kinase, preventing it from phosphorylating its substrates.

The primary target of this compound is the CDK-activating kinase (CAK) complex, which is composed of CDK7, Cyclin H, and MAT1.[6] The CAK complex plays a crucial dual role in cellular regulation:

  • Cell Cycle Progression: It activates other CDKs, such as CDK1 and CDK2, by phosphorylating their T-loops, a critical step for their kinase activity and subsequent cell cycle progression.[5][6]

  • Transcription Regulation: As a component of the general transcription factor TFIIH, the CAK complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for the initiation and elongation of transcription.[6]

By covalently inhibiting CDK7, this compound disrupts both of these fundamental processes, leading to cell cycle arrest and inhibition of gene expression.[5][6]

cluster_0 CDK-Activating Kinase (CAK) Complex cluster_1 This compound Inhibition cluster_2 Downstream Effects CDK7 CDK7 CyclinH Cyclin H CDK7->CyclinH MAT1 MAT1 CDK7->MAT1 CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) RNAPII RNA Pol II CDK7->RNAPII Phosphorylation (Initiation) YKL5124 This compound YKL5124->CDK7 Covalent Inhibition CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle Transcription Transcription RNAPII->Transcription

Mechanism of this compound action on the CAK complex and its downstream targets.

Biological Properties and Activity

This compound exhibits potent and selective inhibition of CDK7, with significantly less activity against other kinases. This selectivity is crucial for its utility as a research tool and its potential as a therapeutic agent.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
CDK7 53.5[5][6]
CDK7/Mat1/CycH 9.7[1][3][5]
CDK2 1300[3]
CDK9 3020[3]
CDK12 Inactive[5][6]
CDK13 Inactive[5][6]

The biological effects of this compound are a direct consequence of its CDK7 inhibition:

  • Cell Cycle Arrest: Treatment of cells with this compound leads to a dose-dependent increase in the G1 and G2/M phases of the cell cycle, with a corresponding decrease in the S phase, indicating a blockage of cell cycle progression.[5][6]

  • Inhibition of T-Loop Phosphorylation: this compound inhibits the phosphorylation of the T-loop of CDK1 and, to a lesser extent, CDK2, which is consistent with its inhibition of the CAK complex.[5][6]

  • Inhibition of Gene Expression: The compound has been shown to inhibit E2F-driven gene expression.[5][6]

  • Induction of Genome Instability: In some cancer models, such as small cell lung cancer, CDK7 inhibition by this compound has been shown to induce DNA replication stress and genome instability, which can trigger an anti-tumor immune response.[8]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

In Vitro CDK7 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the CDK7/Cyclin H/MAT1 complex in a cell-free system.

Materials:

  • Recombinant active CDK7/Cyclin H/MAT1 complex

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • CDK7 substrate (e.g., a peptide containing the C-terminal domain of RNA Polymerase II)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well opaque plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the CDK7/Cyclin H/MAT1 enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • 96-well clear-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Phosphorylated Proteins

This method is used to detect changes in the phosphorylation status of CDK7 substrates, such as CDK1 and CDK2, following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, and a loading control like anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or DMSO for the desired duration.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.

Competitive Pull-Down Assay for Target Engagement

This assay confirms the direct binding of this compound to CDK7 in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (in DMSO)

  • Biotinylated probe (e.g., biotinylated THZ1, another covalent CDK7 inhibitor)

  • Streptavidin-conjugated beads (e.g., magnetic or agarose)

  • Lysis buffer

  • Wash buffer

  • SDS-PAGE and Western blot reagents

  • Antibodies against CDK7 and CDK12 (as a negative control)

Procedure:

  • Treat cells with increasing concentrations of this compound for a defined period to allow for target engagement.

  • Lyse the cells and incubate the lysates with the biotinylated probe.

  • Add streptavidin-conjugated beads to pull down the biotinylated probe and any associated proteins.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluates by Western blotting using antibodies against CDK7 and CDK12. A decrease in the amount of pulled-down CDK7 with increasing concentrations of this compound indicates competitive binding and target engagement.

Experimental and Signaling Pathway Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.

cluster_workflow Experimental Workflow for this compound Characterization Biochem_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (e.g., MTT) Biochem_Assay->Cell_Viability Proceed if potent Target_Engagement Target Engagement (Competitive Pull-down) Cell_Viability->Target_Engagement Confirm cellular activity Mechanism_Study Mechanism of Action Studies Target_Engagement->Mechanism_Study Validate on-target effect Phospho_Western Phospho-Protein Western Blot Mechanism_Study->Phospho_Western Cell_Cycle_FACS Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_FACS

Workflow for the characterization of this compound.

cluster_pathway CDK7-Mediated Cell Cycle Progression and its Inhibition by this compound CAK_Complex CDK7/CycH/MAT1 (CAK Complex) CDK1_CycB CDK1/Cyclin B CAK_Complex->CDK1_CycB T-loop Phosphorylation CDK2_CycE CDK2/Cyclin E CAK_Complex->CDK2_CycE T-loop Phosphorylation YKL5124 This compound YKL5124->CAK_Complex G2_M_Transition G2/M Transition CDK1_CycB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CycE->G1_S_Transition Inhibition X

Inhibition of CAK-mediated cell cycle progression by this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of CDK7. Its high potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the intricate functions of the CAK complex in cell cycle control and transcription. The data and protocols presented in this guide are intended to support the ongoing research and potential therapeutic development of CDK7 inhibitors.

References

YKL-5-124: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a critical component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 is a key regulator of both cell cycle progression and transcription.[4][5] this compound's high selectivity and covalent mechanism of action make it a valuable tool for dissecting the specific roles of CDK7 and a promising therapeutic candidate in oncology.[1][6] This in-depth technical guide provides a comprehensive overview of this compound's kinase selectivity profile, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized against other cyclin-dependent kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Kinase TargetIC50 (nM)Assay TypeNotes
CDK7/Mat1/CycH9.7Cell-free assayPotent inhibition of the active complex.[1][2][3]
CDK753.5Cell-free assayInhibition of the catalytic subunit alone.[3]
CDK21300Cell-free assayOver 100-fold more selective for CDK7.[1][2]
CDK93020Cell-free assayDemonstrates significant selectivity over this transcription-related CDK.[1][2]
CDK12>10,000In vitro kinase reactionInactive at concentrations up to 10µM.[1]
CDK13>10,000In vitro kinase reactionInactive at concentrations up to 10µM.[1]

Key Selectivity Features:

  • High Potency for CDK7: this compound demonstrates nanomolar potency against the CDK7/Mat1/CycH complex.[1][2][3]

  • Excellent Selectivity over other CDKs: It exhibits a selectivity of over 100-fold for CDK7 compared to CDK2 and CDK9.[1][2]

  • No Activity Against CDK12/13: The compound is inactive against the structurally related kinases CDK12 and CDK13, which is a key differentiator from other CDK7 inhibitors like THZ1.[1]

  • Covalent Mechanism: this compound acts as an irreversible inhibitor by forming a covalent bond with a non-catalytic cysteine residue (Cys312) near the ATP-binding pocket of CDK7.[1]

Experimental Protocols

The following sections describe the methodologies used to determine the kinase selectivity profile of this compound.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.

General Protocol Outline:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13) and their respective substrates are prepared in a suitable kinase buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is typically initiated by the addition of ATP.

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can be achieved through various methods, including:

    • Radiometric Assays (e.g., P32-ATP): Incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate is quantified.

    • Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of ATP remaining after the kinase reaction is measured, which is inversely proportional to kinase activity.

    • Mobility Shift Assays: The phosphorylated substrate is separated from the non-phosphorylated substrate by electrophoresis, and the bands are quantified.

  • Data Analysis: The percentage of kinase inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assays

Objective: To confirm that this compound engages and inhibits CDK7 within a cellular context.

KiNativ™ Profiling (General Workflow):

  • Cell Treatment: Live cells (e.g., Jurkat) are treated with varying concentrations of this compound or a vehicle control.

  • Cell Lysis: After incubation, the cells are lysed to release the proteome.

  • Probe Labeling: The cell lysates are then treated with a biotinylated, irreversible ATP probe that covalently labels the active sites of kinases that are not occupied by the inhibitor.

  • Enrichment of Labeled Peptides: The biotin-labeled proteins are captured using streptavidin beads and digested into peptides.

  • LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.

  • Data Analysis: A decrease in the detection of a particular kinase in the this compound-treated samples compared to the control indicates target engagement by the inhibitor.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the central role of CDK7 in the CDK-RB-E2F signaling pathway and how its inhibition by this compound leads to cell cycle arrest.

CDK7_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor CDK46_CyclinD CDK4/6-Cyclin D Receptor->CDK46_CyclinD Activates pRB pRB CDK46_CyclinD->pRB Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRB Phosphorylates CDK7_Complex CDK7/CycH/MAT1 (CAK) CDK7_Complex->CDK46_CyclinD Phosphorylates (activates) CDK7_Complex->CDK2_CyclinE Phosphorylates (activates) pRB_E2F pRB-E2F (Inactive) pRB->pRB_E2F E2F E2F E2F->pRB_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription pRB_E2F->E2F Release upon pRB phosphorylation G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes YKL_5_124 This compound YKL_5_124->CDK7_Complex Inhibits

Caption: CDK7-Mediated Cell Cycle Progression and its Inhibition by this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for assessing the cellular target engagement of this compound using a competitive pull-down assay.

Target_Engagement_Workflow Treatment Treat with this compound (or vehicle) Lysis Cell Lysis Treatment->Lysis Incubation Incubate with Biotinylated Competitor Probe (e.g., bio-THZ1) Lysis->Incubation Pulldown Streptavidin Pulldown Incubation->Pulldown Wash Wash Beads Pulldown->Wash Elution Elute Bound Proteins Wash->Elution Analysis Western Blot for CDK7 Elution->Analysis End End: Quantify Target Engagement Analysis->End

References

The Covalent Binding Mechanism of YKL-5-124 to CDK7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent binding mechanism of YKL-5-124, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The document details the quantitative biochemical and cellular data, step-by-step experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby driving the cell cycle forward.[1][2] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[3]

This compound is a small molecule inhibitor that has been developed to selectively target CDK7.[2][4] Unlike many kinase inhibitors that bind reversibly to the ATP-binding pocket, this compound is a covalent inhibitor. It forms a stable, irreversible bond with a specific cysteine residue on CDK7, leading to sustained inhibition of its kinase activity.[2][5] This covalent mechanism of action provides high potency and prolonged target engagement. This guide will delve into the specifics of this covalent interaction.

Quantitative Analysis of this compound Inhibition

The potency and selectivity of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)Assay TypeReference
CDK7/Mat1/CycH9.7Biochemical Assay (Invitrogen)
CDK753.5P32 Biochemical Assay (Geyer)[6]
CDK21300Biochemical Assay (Invitrogen)[6]
CDK93020Biochemical Assay (Invitrogen)[6]
CDK12>10,000P32 Biochemical Assay (Geyer)[6]
CDK13>10,000P32 Biochemical Assay (Geyer)[6]

Table 2: Kinetic Parameters for Covalent Inhibition of CDK7 by this compound

ParameterValueMethodReference
Kᵢ (nM)2.2Enzyme kinetics using mobility shift assay[7]
kₗₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Not explicitly statedCalculated from kₗₙₐ꜀ₜ and Kᵢ values

The Covalent Binding Site: Cysteine 312

Mass spectrometry analysis has definitively identified Cysteine 312 (C312) as the site of covalent modification by this compound on CDK7.[2] This residue is located outside of the canonical ATP-binding pocket, which contributes to the inhibitor's selectivity.[5] The reactive acrylamide warhead of this compound forms an irreversible bond with the thiol group of C312.[2]

The criticality of this interaction is demonstrated by experiments using a C312S (cysteine-to-serine) mutant of CDK7. This mutation, which replaces the reactive cysteine with a less nucleophilic serine, renders CDK7 resistant to inhibition by this compound, confirming that the covalent interaction at C312 is essential for the inhibitor's activity.[2][8]

Signaling Pathways and Cellular Effects of this compound

By inhibiting CDK7, this compound disrupts both cell cycle progression and transcription, leading to a potent anti-proliferative effect in cancer cells.

Impact on Cell Cycle Control

This compound's inhibition of the CAK complex activity of CDK7 leads to a reduction in the phosphorylation of key cell cycle CDKs, such as CDK1 and CDK2, at their T-loop activation sites.[2] This blockade of CDK activation results in a strong cell cycle arrest, primarily at the G1/S transition.[4][6]

CDK7_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK4/6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4/6_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE promotes transcription of DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes CDK7_CAK CDK7-Cyclin H-MAT1 (CAK Complex) CDK7_CAK->CDK4/6_CyclinD activates CDK7_CAK->CDK2_CyclinE activates This compound This compound This compound->CDK7_CAK

Figure 1: Simplified CDK7 signaling pathway in cell cycle G1/S transition.
Impact on Transcription

While CDK7 is a component of the transcription factor TFIIH, selective inhibition by this compound has been shown to have a more pronounced effect on the expression of genes regulated by the transcription factor E2F, which is consistent with its primary impact on cell cycle progression.[6] Interestingly, unlike dual CDK7/12/13 inhibitors such as THZ1, this compound has a less dramatic effect on global RNA Polymerase II C-terminal domain phosphorylation.[1][2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to CDK7.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the measurement of kinase activity and inhibitor potency using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • Kinase substrate (e.g., a peptide substrate for CDK7)

  • This compound and control compounds

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.

    • Add 1 µL of diluted this compound or DMSO (for control wells) to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 5 µL. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay, but a starting point is typically the Kₘ for ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the general steps for confirming the covalent binding of this compound to CDK7 using intact protein mass spectrometry.

Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • This compound

  • Incubation buffer (e.g., PBS or Tris buffer)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled with liquid chromatography)

  • Desalting column

Procedure:

  • Incubation: Incubate the CDK7 complex with a molar excess of this compound (e.g., 1:5 protein to inhibitor ratio) in the incubation buffer for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C). A control sample with DMSO instead of the inhibitor should be run in parallel.

  • Sample Cleanup: After incubation, desalt the samples using a desalting column to remove excess inhibitor and non-volatile salts.

  • LC-MS Analysis:

    • Inject the desalted sample into the LC-MS system.

    • Perform a rapid separation using a suitable reversed-phase column.

    • Acquire mass spectra of the intact protein in the positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weight of the protein.

    • Compare the molecular weight of the this compound-treated CDK7 with the control. A mass shift corresponding to the molecular weight of this compound confirms the formation of a covalent adduct. The efficiency of labeling can be estimated by comparing the peak intensities of the modified and unmodified protein.[2]

Peptide Mapping Mass Spectrometry for Binding Site Identification

This protocol details the steps to identify the specific amino acid residue on CDK7 that is covalently modified by this compound.

Materials:

  • Covalent CDK7-YKL-5-124 adduct (from the intact protein analysis)

  • Unmodified CDK7 (control)

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (both modified and unmodified) in the denaturing buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate the covalently modified cysteine from other cysteines.

  • Proteolytic Digestion:

    • Dilute the samples to reduce the urea concentration to below 1 M.

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase column with a suitable gradient.

    • Acquire MS and MS/MS data. In the MS/MS mode, precursor ions are selected and fragmented to obtain sequence information.

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS/MS data.

    • Compare the peptide maps of the this compound-treated and control samples.

    • Look for a peptide in the treated sample that has a mass shift corresponding to the addition of this compound.

    • The MS/MS spectrum of this modified peptide will reveal the exact amino acid residue that is covalently bound to the inhibitor.

Competitive Pulldown Assay for Target Engagement

This assay is used to confirm that this compound engages with CDK7 in a cellular context. It utilizes a biotinylated version of a known covalent CDK7 inhibitor (e.g., bio-THZ1) to pull down CDK7. Pre-treatment with this compound will block the binding of bio-THZ1 if it engages the same target.

Materials:

  • Cell line of interest (e.g., HAP1 or Jurkat cells)

  • This compound and control compounds

  • Biotinylated covalent probe (e.g., bio-THZ1)

  • Cell lysis buffer

  • Streptavidin-coated magnetic beads

  • Antibodies against CDK7 and other relevant proteins for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat the cells with increasing concentrations of this compound or a control compound for a specific duration (e.g., 6 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.

  • Biotinylated Probe Incubation: Incubate the cell lysates with the biotinylated probe (e.g., 1 µM bio-THZ1) to allow it to bind to any available CDK7.

  • Pulldown: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and any bound proteins.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by SDS-PAGE and Western blotting using an antibody against CDK7.

  • Data Analysis: A decrease in the amount of CDK7 pulled down in the this compound-treated samples compared to the control indicates that this compound has engaged with CDK7 in the cells, thereby preventing the binding of the biotinylated probe.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Intact_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubate CDK7 with This compound or DMSO Desalting Desalt Sample Incubation->Desalting LC_MS LC-MS Analysis Desalting->LC_MS Deconvolution Deconvolute Spectra LC_MS->Deconvolution Comparison Compare Molecular Weights (Treated vs. Control) Deconvolution->Comparison

Figure 2: Workflow for intact protein mass spectrometry analysis.

Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Denature Denature, Reduce, and Alkylate Protein Digest Proteolytic Digestion (e.g., with Trypsin) Denature->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Database_Search Database Search for Peptide Identification LC_MSMS->Database_Search Identify_Modification Identify Modified Peptide and Covalent Binding Site Database_Search->Identify_Modification

Figure 3: Workflow for peptide mapping mass spectrometry.

Pulldown_Workflow cluster_cell_culture Cellular Treatment cluster_pulldown Pulldown and Detection Cell_Treatment Treat Cells with This compound or Control Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Probe_Incubation Incubate Lysate with Biotinylated Probe Cell_Lysis->Probe_Incubation Bead_Capture Capture with Streptavidin Beads Probe_Incubation->Bead_Capture Wash_Elute Wash and Elute Bound Proteins Bead_Capture->Wash_Elute Western_Blot Western Blot for CDK7 Wash_Elute->Western_Blot

Figure 4: Workflow for competitive pulldown assay.

Conclusion

This compound is a highly potent and selective covalent inhibitor of CDK7 that functions by forming an irreversible bond with Cysteine 312. This targeted covalent inhibition leads to the disruption of cell cycle progression and demonstrates the therapeutic potential of selectively targeting CDK7 in diseases such as cancer. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working to further understand and utilize this important chemical probe.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in cell culture experiments. The provided protocols are intended to serve as a starting point for your experimental design and can be adapted based on specific cell types and research questions.

Introduction to this compound

This compound is a highly selective, irreversible, and covalent inhibitor of CDK7.[1][2] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating both the cell cycle and transcription. This compound exerts its primary effect by inducing cell cycle arrest, predominantly at the G1/S transition and in the G2/M phase, through the inhibition of CDK7's kinase activity.[3] This leads to a reduction in the phosphorylation of downstream targets such as CDK1 and CDK2.[3][4] Its high selectivity for CDK7 over other CDKs, including CDK2, CDK9, CDK12, and CDK13, makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes.[1][2]

Recommended Concentrations and Cell Line-Specific Data

The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations and IC50 values to guide your experimental setup. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Parameter Value Assay Type Reference
IC50 (CDK7/Mat1/CycH) 9.7 nMIn vitro kinase assay[1][3]
IC50 (CDK7) 53.5 nMIn vitro kinase assay
IC50 (CDK2) 1300 nMIn vitro kinase assay[1]
IC50 (CDK9) 3020 nMIn vitro kinase assay[1]
Cell Line Effective Concentration Range Observed Effect Reference
HAP1 30 nM - 2 µMCell cycle arrest, Inhibition of CDK1/2 phosphorylation[2]
Jurkat ~1 µMTarget engagement (KiNativ profiling)[5]
Small Cell Lung Cancer (SCLC) cells 100 nMCell cycle analysis, Western blotting[4]
Neuroblastoma (NB) cells 8 - 60 nM (IC50)Cytostatic effect (growth arrest)[1]
Multiple Myeloma (MM) cells 100 nMDisruption of oncogenic gene expression[6]

Signaling Pathway of this compound

The following diagram illustrates the primary mechanism of action of this compound in inducing cell cycle arrest.

G cluster_0 Cell Cycle Progression CDK7 CDK7 CDK1 CDK1 CDK7->CDK1 Phosphorylation (Activation) CDK2 CDK2 CDK7->CDK2 Phosphorylation (Activation) YKL5124 This compound YKL5124->CDK7 Inhibition G2_M G2/M Progression CDK1->G2_M G1_S G1/S Transition CDK2->G1_S Cell_Cycle_Arrest Cell Cycle Arrest G1_S->Cell_Cycle_Arrest G2_M->Cell_Cycle_Arrest

Caption: Mechanism of this compound induced cell cycle arrest.

Experimental Protocols

Here are detailed protocols for common assays used to assess the effects of this compound.

Cell Viability Assay (CCK-8)

This protocol outlines the steps for determining the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.[2][5][7][8]

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

G cluster_workflow Cell Viability Assay Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with this compound (24-72h) B->C D Add CCK-8 Reagent C->D E Incubate (1-4h) D->E F Measure Absorbance (450 nm) E->F

Caption: Workflow for a typical cell viability assay.

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of proteins like CDK1 and CDK2 upon treatment with this compound.[9][10][11][12]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK1, anti-total-CDK1, anti-phospho-CDK2, anti-total-CDK2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time (e.g., 6 or 24 hours).[4][13]

    • Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

G cluster_workflow Western Blot Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Caption: General workflow for Western blotting.

Cell Cycle Analysis by Flow Cytometry (EdU Staining)

This protocol describes how to analyze the effect of this compound on cell cycle progression using 5-ethynyl-2'-deoxyuridine (EdU) incorporation and flow cytometry.[13][14][15][16]

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • EdU labeling/detection kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)

  • DNA content stain (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Protocol:

  • Cell Treatment and EdU Labeling:

    • Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).[13]

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for an additional 1-2 hours.

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash them with PBS.

    • Fix the cells using a fixative solution from the kit (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

    • Wash the cells and then permeabilize them with a saponin-based permeabilization and wash reagent.

  • EdU Detection (Click Reaction):

    • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions, containing the fluorescently labeled azide.

    • Resuspend the permeabilized cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • DNA Staining:

    • Wash the cells to remove the reaction cocktail.

    • Resuspend the cells in a solution containing a DNA content stain (e.g., Propidium Iodide with RNase A).

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the cell population based on forward and side scatter.

    • Analyze the EdU fluorescence (to identify S-phase cells) and the DNA content stain fluorescence (to identify G1, S, and G2/M phase cells).

G cluster_workflow Cell Cycle Analysis Workflow A Cell Treatment with this compound B EdU Labeling A->B C Fixation & Permeabilization B->C D Click Reaction (EdU Detection) C->D E DNA Staining (PI/DAPI) D->E F Flow Cytometry Analysis E->F

Caption: Workflow for EdU-based cell cycle analysis.

Troubleshooting

  • Low signal in Western Blots for phospho-proteins: Ensure the use of fresh lysis buffer with phosphatase inhibitors. Block with BSA instead of milk, as milk contains phosphoproteins that can cause high background.[12]

  • High background in Western Blots: Optimize antibody concentrations and washing steps. Ensure thorough washing between antibody incubations.

  • Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a blank control (medium only) to subtract background absorbance.

  • Poor separation of cell cycle phases in flow cytometry: Optimize fixation and permeabilization steps. Ensure proper compensation if using multiple fluorochromes.

These application notes and protocols are designed to facilitate your research using this compound. For further details and specific applications, it is recommended to consult the cited literature.

References

Application Notes and Protocols: YKL-5-124 for Inducing Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions by irreversibly binding to a specific cysteine residue (C312) in the ATP-binding pocket of CDK7, thereby inhibiting its kinase activity.[1] CDK7 is a crucial regulator of both the cell cycle and transcription. As the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1][4] this compound's high selectivity for CDK7 over other kinases, including the structurally related CDK12 and CDK13, makes it a valuable tool for dissecting the specific roles of CDK7 in cellular processes and a potential therapeutic agent for cancers characterized by E2F misregulation.[1]

These application notes provide a comprehensive overview of the use of this compound to induce cell cycle arrest in various cancer cell lines, along with detailed protocols for relevant experiments.

Mechanism of Action

This compound specifically targets the CDK-activating kinase (CAK) activity of CDK7.[1] By inhibiting CDK7, it prevents the phosphorylation of the T-loops of downstream CDKs, notably CDK1 and CDK2.[1][3] This lack of activation of key cell cycle kinases leads to a halt in cell cycle progression, primarily at the G1/S transition.[1][5][6] The inhibition of the CDK-RB-E2F signaling pathway is a key consequence of this compound treatment. Reduced CDK activity leads to hypophosphorylation of the Retinoblastoma (Rb) protein.[7] Hypophosphorylated Rb remains bound to the E2F transcription factor, repressing the expression of genes required for S-phase entry and DNA synthesis.[1][7]

YKL5124_Pathway YKL5124 This compound CDK7 CDK7 (CAK Complex) YKL5124->CDK7 CDK1_2 CDK1 / CDK2 CDK7->CDK1_2 P Rb Rb CDK1_2->Rb P E2F E2F Rb->E2F Inhibition G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes CellCycleArrest G1/S Cell Cycle Arrest G1_S_Genes->CellCycleArrest

Caption: this compound Signaling Pathway leading to Cell Cycle Arrest.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Selectivity vs. CDK7Reference
CDK7/Mat1/CycH9.7-[2]
CDK753.5-[3]
CDK21300>100-fold[2]
CDK93020>100-fold[2]
CDK12InactiveHighly Selective[3]
CDK13InactiveHighly Selective[3]
Table 2: Cellular Effects of this compound in Specific Cell Lines
Cell LineCell TypeEffectConcentration Range (nM)Duration (hours)Reference
HAP1Near-haploid human cell lineG1/S phase arrest, inhibition of CDK1/2 T-loop phosphorylation125 - 200024 - 72[1][3]
JurkatAcute T-cell leukemiaStrong cell cycle arrestNot specifiedNot specified[1]
H929, AMO1Multiple MyelomaG1 phase accumulation, loss of S phase cells, reduced Rb phosphorylation10024[7]
Neuroblastoma (NB) cell linesNeuroblastomaG1 proliferation arrest, impaired DNA synthesis10024[8][9]
Small Cell Lung Cancer (SCLC)Small Cell Lung CancerCell cycle downregulation100Not specified[4]

Experimental Protocols

A generalized workflow for investigating the effects of this compound on cell cycle arrest is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., HAP1, Jurkat) YKL_Prep 2. This compound Preparation (Stock in DMSO) Treatment 3. Drug Treatment (Varying concentrations and durations) Harvest 4. Cell Harvesting Treatment->Harvest Flow 5a. Flow Cytometry (Cell Cycle Analysis) Harvest->Flow Western 5b. Western Blotting (Protein Analysis) Harvest->Western

Caption: General experimental workflow for this compound treatment.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Culture: Culture the desired cell line (e.g., HAP1, Jurkat, H929) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO).[5][6] Store the stock solution at -20°C or -80°C for long-term stability.[3]

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.

  • Drug Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM, 250 nM, 500 nM, 1 µM, 2 µM).[1][3] Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[3][8]

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.

  • Cell Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]

  • Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the flow cytometry data and quantify the cell cycle distribution.[7]

Protocol 3: Western Blotting for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C. Key antibodies include:

      • Phospho-CDK1 (Thr161)[1]

      • Phospho-CDK2 (Thr160)[1]

      • Total CDK1 and CDK2[8]

      • Phospho-Rb (Ser807/811)[7]

      • Total Rb[7]

      • GAPDH or β-actin (as loading controls)[7]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

This compound is a highly selective and potent tool for studying the roles of CDK7 in cell cycle control. Its ability to induce a robust G1/S phase arrest in a variety of cancer cell lines makes it a valuable compound for cancer research and drug development. The protocols provided here offer a foundation for investigating the cellular and molecular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application of YKL-5-124 in Studying the DNA Damage Response

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which plays a pivotal role in cell cycle progression by phosphorylating and activating other CDKs such as CDK1 and CDK2. Additionally, CDK7 is a subunit of the general transcription factor TFIIH, implicating it in the regulation of transcription. The targeted inhibition of CDK7 by this compound provides a powerful tool to investigate the cellular processes regulated by this kinase, particularly the DNA Damage Response (DDR).

These application notes provide a comprehensive overview of the use of this compound as a tool to study the DDR, including its effects on cell cycle, DNA damage markers, and relevant signaling pathways. Detailed protocols for key experimental assays are also provided to facilitate the practical application of this compound in a research setting.

Mechanism of Action in DNA Damage Response

This compound induces a robust DNA damage response primarily through the induction of replication stress. By inhibiting CDK7, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and a corresponding loss of cells in the S phase.[2] This disruption of DNA replication dynamics is a source of endogenous DNA damage, which in turn activates the DDR signaling cascade. A key indicator of this response is the increased formation of γH2AX foci, a marker for DNA double-strand breaks.[3] The cellular response to this compound-induced DNA damage involves the activation of the ATM and ATR signaling pathways, although studies suggest that this compound's effects are more pronounced in cells proficient in these pathways.[3] Prolonged exposure to this compound can lead to genomic instability, evidenced by the formation of micronuclei.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound across various cancer cell lines, providing a valuable resource for experimental design and data interpretation.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
D458Medulloblastoma15[4]
D425Medulloblastoma60[4]
KellyNeuroblastoma (MYCN-amplified)8-60[2]
IMR-32Neuroblastoma (MYCN-amplified)8-60[2]
SK-N-ASNeuroblastoma (MYCN-nonamplified)8-60[2]
RPP631Small Cell Lung Cancer (mouse)Not explicitly provided, but significant growth reduction at 100nM[5]
GLC16Small Cell Lung Cancer (human)Not explicitly provided, but significant growth reduction at 100nM[5]
DMS79Small Cell Lung Cancer (human)Not explicitly provided, but effects seen at 100nM[6]
HAP1Chronic Myelogenous Leukemia~30 nM (cellular engagement)[7]
JurkatT-cell LeukemiaNot explicitly provided, but effects seen at various concentrations[7]

Table 2: Effect of this compound on DNA Damage Markers

Cell LineThis compound ConcentrationTreatment Duration% of γH2AX Positive Cells (approx.)% of Cells with Micronuclei (approx.)Reference
RPP631100 nM48 hours~40%~25%[5]
GLC16100 nM48 hours~35%~20%[5]

Table 3: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cells

Cell LineThis compound ConcentrationTreatment Duration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
Kelly (MYCN-amplified)100 nM24 hoursIncreasedDecreasedNo significant change[2]
SK-N-AS (MYCN-nonamplified)100 nM24 hoursSlight IncreaseSlight DecreaseNo significant change[2]

Experimental Protocols

Detailed methodologies for key experiments to study the DNA damage response induced by this compound are provided below.

Western Blot Analysis of Phosphorylated CDK1 and CDK2

This protocol is for detecting the inhibition of CDK7's kinase activity by observing the phosphorylation status of its downstream targets, CDK1 and CDK2.

Materials:

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CDK1 (Thr161)

    • Rabbit anti-phospho-CDK2 (Thr160)

    • Mouse or Rabbit anti-total CDK1

    • Mouse or Rabbit anti-total CDK2

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for the desired time (e.g., 24 hours).[7]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for phospho-specific antibodies and 1:2000 for total protein antibodies.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.

Immunofluorescence Staining for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

Materials:

  • This compound (dissolved in DMSO)

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (Clone JBW301 is commonly used)[5]

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Plate cells on coverslips and treat with this compound (e.g., 100 nM) for a specified duration (e.g., 48 hours).[5]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary anti-γH2AX antibody (typically diluted 1:500 to 1:1000 in blocking buffer) overnight at 4°C in a humidified chamber.[5]

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (typically diluted 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.

  • Mounting and Imaging: Wash cells twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Count the number of γH2AX foci per nucleus. A cell is often considered positive if it has more than a certain number of foci (e.g., >5).

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound (dissolved in DMSO)

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µl of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Micronucleus Formation Assay

This assay is used to assess chromosomal instability.

Materials:

  • This compound (dissolved in DMSO)

  • Cells grown on coverslips

  • Fixative (e.g., 4% PFA)

  • DAPI staining solution

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 100 nM) for an extended period (e.g., 48-72 hours) to allow for cell division and potential micronuclei formation.[5]

  • Fixation and Staining: Fix the cells with 4% PFA and stain the nuclei with DAPI as described in the immunofluorescence protocol.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Manually or with image analysis software, count the number of cells with micronuclei. A micronucleus is a small, separate nucleus outside the main nucleus. Express the data as the percentage of cells with one or more micronuclei.

Visualization of Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for studying its effects on the DNA damage response.

YKL5124_DDR_Pathway cluster_inhibition Inhibition cluster_cell_cycle Cell Cycle Progression cluster_ddr DNA Damage Response YKL5124 This compound CDK7 CDK7 YKL5124->CDK7 CDK1_2 CDK1/CDK2 CDK7->CDK1_2 Activation G1_S_Transition G1/S Transition CDK1_2->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Replication_Stress Replication Stress DNA_Replication->Replication_Stress Disruption DSBs DNA Double-Strand Breaks (DSBs) Replication_Stress->DSBs Micronuclei Micronuclei Formation Replication_Stress->Micronuclei gammaH2AX γH2AX Foci Formation DSBs->gammaH2AX ATM_ATR ATM/ATR Activation DSBs->ATM_ATR Genomic_Instability Genomic Instability Micronuclei->Genomic_Instability

Caption: Signaling pathway of this compound-induced DNA damage response.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-response and time-course) start->treatment western_blot Western Blot: p-CDK1, p-CDK2, total CDK1/2 treatment->western_blot if_staining Immunofluorescence: γH2AX Foci, Micronuclei treatment->if_staining flow_cytometry Flow Cytometry: Cell Cycle (PI Staining) treatment->flow_cytometry viability_assay Cell Viability Assay: (e.g., MTT, CTG) treatment->viability_assay analysis Data Analysis and Interpretation western_blot->analysis if_staining->analysis flow_cytometry->analysis viability_assay->analysis

Caption: Experimental workflow for studying DNA damage response to this compound.

References

YKL-5-124 for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YKL-5-124 is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key component of the CDK-activating kinase (CAK) complex and transcription factor IIH (TFIIH), CDK7 is a critical regulator of both the cell cycle and transcription.[3] Inhibition of CDK7 by this compound leads to cell cycle arrest, primarily at the G1 phase, and suppression of E2F-driven gene expression.[1][4] These mechanisms make this compound a compelling candidate for anti-cancer therapy. Preclinical in vivo studies in various animal models have demonstrated its anti-tumor efficacy and acceptable tolerability.[5][6] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, intended to guide researchers in designing and executing their experiments.

Mechanism of Action

This compound selectively targets CDK7, forming a covalent bond with a cysteine residue (C312) in its active site.[7] This irreversible inhibition disrupts the dual functions of CDK7:

  • Cell Cycle Progression: CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of other CDKs, such as CDK1 and CDK2, on their T-loop residues.[7] By inhibiting this activity, this compound prevents the phosphorylation and activation of these downstream CDKs, leading to a halt in cell cycle progression, predominantly at the G1/S transition.[4][6] This is evidenced by a reduction in the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6 and CDK2, and a subsequent decrease in the expression of genes regulated by the E2F transcription factor.[5]

  • Transcription Regulation: CDK7 is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). While some CDK7 inhibitors affect global transcription, this compound has been shown to have a more pronounced effect on cell cycle control with less impact on global Pol II CTD phosphorylation.[7][8]

Data Presentation

In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Notes
CDK7/Mat1/CycH9.7Potent inhibition of the active complex.[1][2]
CDK753.5Inhibition of the catalytic subunit alone.[1][2]
CDK21300Over 100-fold more selective for CDK7.[9]
CDK93020Over 300-fold more selective for CDK7.[9]
CDK12/13InactiveDemonstrates high selectivity against these related CDKs.[1][2]
In Vivo Efficacy of this compound in Preclinical Models
Cancer ModelAnimal ModelThis compound Dose & RouteTreatment ScheduleOutcome
Multiple Myeloma (H929 xenograft)NSG mice2.5 mg/kg, i.p.Not specifiedEradicated tumor growth in both early and late treatment models.[5][9]
Small Cell Lung Cancer (Orthotopic)Syngeneic mouse models (RPP)10 mg/kg, i.p.Not specifiedInhibited tumor growth and enhanced response to anti-PD-1 immunotherapy.[6]
Neuroblastoma (Xenograft)Xenograft miceNot specifiedNot specifiedSynergistic anti-tumor effect when combined with a BET inhibitor (JQ1).[10]

Experimental Protocols

Formulation of this compound for In Vivo Administration

A common formulation for the intraperitoneal (i.p.) injection of this compound in mice is a suspension prepared as follows:

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of injection, prepare the final formulation by adding the vehicle components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final solution should be a homogenous suspension. It is recommended to prepare this formulation fresh for each day of dosing.[2]

Subcutaneous Xenograft Model Protocol (e.g., Multiple Myeloma)

This protocol describes a typical workflow for evaluating the efficacy of this compound in a subcutaneous tumor model.

1. Cell Culture and Implantation:

  • Culture human multiple myeloma cells (e.g., H929) under standard conditions.

  • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture) at the desired concentration.

  • Inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of immunocompromised mice (e.g., NSG or SCID).

2. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • When tumors reach a predetermined size (e.g., 100 mm³ for an early treatment model or 500 mm³ for a late treatment model), randomize the mice into treatment and control groups.[5]

3. Drug Administration:

  • Administer this compound or the vehicle control via intraperitoneal injection according to the planned dosing schedule (e.g., daily or on a specified cycle for a set duration, such as two weeks).[5]

  • Monitor the body weight and overall health of the animals regularly as indicators of toxicity.

4. Efficacy Evaluation:

  • Continue to measure tumor volumes throughout the treatment period.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

  • Endpoint analyses can include:

    • Comparison of tumor growth inhibition between treated and control groups.

    • Western blot analysis of tumor lysates to assess target engagement (e.g., phosphorylation of Rb, CDK1, CDK2).[5]

    • Immunohistochemistry to evaluate biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Survival analysis, if the study design includes this endpoint.

Orthotopic and Genetically Engineered Mouse Models

For more clinically relevant models, such as orthotopic implantation or genetically engineered mouse models (GEMMs) of small cell lung cancer, the general principles of treatment and monitoring are similar.[6] However, tumor burden is often assessed using imaging modalities like MRI or bioluminescence imaging.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Implant Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Cell_Implant->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound or Vehicle Admin (i.p.) Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Tumor_Analysis Tumor Growth Inhibition Euthanasia->Tumor_Analysis Biomarker_Analysis Biomarker Analysis (Western, IHC) Euthanasia->Biomarker_Analysis

Caption: General workflow for an in vivo subcutaneous xenograft study.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with YKL-5-124

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided protocols and data will enable researchers to effectively design and execute experiments to investigate the impact of this compound on cell cycle progression and apoptosis.

Introduction

This compound is a small molecule inhibitor that selectively targets CDK7, a key regulator of both the cell cycle and transcription.[1][2][3] As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle transitions.[2][3] this compound covalently binds to a cysteine residue (C312) in the active site of CDK7, leading to its irreversible inhibition.[2] This targeted inhibition results in a G1/S phase cell cycle arrest and suppression of E2F-driven gene expression.[2][4] Unlike some other CDK inhibitors, this compound has been shown to induce a strong cell cycle arrest with minimal induction of apoptosis in certain cell lines.[2]

Flow cytometry is an indispensable tool for elucidating the cellular consequences of this compound treatment. It allows for the high-throughput, quantitative analysis of individual cells, providing detailed insights into cell cycle distribution, proliferation, and viability.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueAssay Condition
CDK7/Mat1/CycH9.7 nMCell-free assay[1]
CDK753.5 nMIn vitro kinase assay[2][5]
CDK21300 nMCell-free assay[1]
CDK93020 nMCell-free assay[1]
CDK12InactiveIn vitro kinase assay[2]
CDK13InactiveIn vitro kinase assay[2]

Table 2: Cellular Effects of this compound Treatment

Cell LineConcentrationTreatment DurationEffect on Cell CycleReference
HAP10-2000 nM72 hoursDose-dependent increase in G1 and G2/M phases, loss of S phase.[5][5]
Multiple Myeloma (MM) cell linesIndicated concentrations24 hoursSignificant accumulation of cells in G1 phase, with a corresponding loss of cells in S phase.[4][4]
Neuroblastoma (NB) cells (MYCN-amplified and non-amplified)Indicated concentrationsIndicated time pointsCell cycle arrest.

Signaling Pathway

This compound inhibits CDK7, a central regulator of the cell cycle. This diagram illustrates the downstream effects of CDK7 inhibition by this compound.

YKL5124_Pathway cluster_0 Cell Cycle Machinery cluster_1 Outcome YKL5124 This compound CDK7 CDK7 (as part of CAK) YKL5124->CDK7 Inhibits CDK1_2 CDK1 / CDK2 CDK7->CDK1_2 Activates (T-loop phosphorylation) Rb Rb CDK1_2->Rb Phosphorylates (Inactivates) E2F E2F Rb->E2F Represses CellCycle G1/S Phase Progression E2F->CellCycle Promotes Arrest Cell Cycle Arrest (G1/S) Experimental_Workflow cluster_0 Cell Preparation & Treatment cluster_1 Flow Cytometry Analysis cluster_2 Results Start Seed Cells Treat Treat with this compound (and controls) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix_Perm Fixation & Permeabilization (for Cell Cycle) Harvest->Fix_Perm Cell Cycle Stain_Apop Stain with Annexin V/PI Harvest->Stain_Apop Apoptosis Stain_CC Stain with PI Fix_Perm->Stain_CC Acquire Data Acquisition (Flow Cytometer) Stain_CC->Acquire Stain_Apop->Acquire Analyze Data Analysis Acquire->Analyze CC_Dist Cell Cycle Distribution Analyze->CC_Dist Apop_Pop Apoptotic Populations Analyze->Apop_Pop

References

Troubleshooting & Optimization

Technical Support Center: YKL-5-124 & Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YKL-5-124. This guide provides troubleshooting advice and frequently asked questions for researchers who are not observing the expected cell cycle arrest upon treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the cell cycle?

This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs, such as CDK1 and CDK2, by phosphorylating their T-loops.[1][5] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, which are essential for cell cycle progression. Consequently, treatment with this compound is expected to cause a robust cell cycle arrest, typically characterized by an accumulation of cells in the G1 and G2/M phases and a corresponding decrease in the S phase population.[1][2][6]

Q2: At what concentration and for how long should I treat my cells with this compound to induce cell cycle arrest?

The optimal concentration and duration of treatment can be cell-line dependent. However, published studies have shown that this compound can induce cell cycle arrest at concentrations ranging from the low nanomolar to low micromolar range. For instance, effects on cell cycle progression in HAP1 cells have been observed with concentrations from 125 nM to 2 µM after 24 hours.[1] A dose-dependent increase in G1 and G2/M phase cells was seen in HAP1 cells treated for 72 hours with this compound.[3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

Q3: I am not observing cell cycle arrest with this compound. What are the potential reasons?

There are several potential reasons why you might not be observing cell cycle arrest, which can be broadly categorized into issues with the compound, the experimental setup, the cell line, or the analysis method. The following troubleshooting guide will walk you through these possibilities in more detail.

Troubleshooting Guide: this compound Not Inducing Cell Cycle Arrest

Problem Area 1: Compound Integrity and Activity
QuestionPotential CauseSuggested Solution
Is my this compound compound active? Improper storage or handling may have led to degradation. The compound may be from a suboptimal batch.Ensure the compound has been stored correctly according to the manufacturer's instructions, typically as a powder at -20°C or -80°C and as a stock solution in DMSO at -80°C. Prepare fresh dilutions from a new stock solution. If possible, test the activity of your this compound batch in a cell line known to be sensitive, such as HAP1 or Jurkat cells.[1]
Is the concentration I'm using appropriate? The concentration may be too low to effectively inhibit CDK7 in your cell line of interest.Perform a dose-response experiment, testing a wide range of concentrations (e.g., 10 nM to 5 µM). Analyze a downstream marker of CDK7 activity, such as the phosphorylation of CDK1 (Thr161) or CDK2 (Thr160), via Western blot to confirm target engagement at the concentrations used.[1][7]
Problem Area 2: Cell Line and Culture Conditions
QuestionPotential CauseSuggested Solution
Is my cell line resistant to CDK7 inhibition? Some cell lines may have intrinsic resistance mechanisms or compensatory pathways that allow them to bypass CDK7-inhibition-induced cell cycle arrest. The p53 status of your cell line might also play a role in the response to CDK7 inhibition.[8][9]Research the literature to see if your cell line has been previously tested with CDK7 inhibitors. Consider testing a positive control cell line known to be sensitive to this compound. If your cell line is resistant, it could be an interesting biological finding worth further investigation.
Are my cells in an appropriate growth phase? For cell cycle arrest to be observed, cells must be actively proliferating. If cells are confluent or serum-starved, they may already be quiescent and will not show a shift in cell cycle phases upon treatment.Ensure your cells are seeded at a low to medium density and are in the exponential growth phase at the time of treatment. Avoid letting the cells become over-confluent.[10][11]
Could my culture conditions be interfering with the compound? Components in the cell culture medium, such as high serum concentrations, could potentially bind to the compound and reduce its effective concentration.While standard cell culture conditions are generally fine, if you suspect an issue, you could try reducing the serum concentration during the treatment period, if your cells can tolerate it for the duration of the experiment.
Problem Area 3: Experimental Protocol and Data Analysis
QuestionPotential CauseSuggested Solution
Is my cell cycle analysis protocol optimized? Issues with cell harvesting, fixation, permeabilization, or staining can all lead to poor quality data where cell cycle phases are not well-resolved.Review your protocol for cell cycle analysis by flow cytometry. Common pitfalls include clumping of cells, inadequate RNase treatment leading to high background, or suboptimal fixation. Ensure you are using a validated protocol. A detailed example protocol is provided below.
Am I analyzing my flow cytometry data correctly? Incorrect gating or a high coefficient of variation (CV) for the G0/G1 peak can obscure changes in cell cycle distribution.Use a viability dye to exclude dead cells from your analysis. Ensure you are collecting a sufficient number of events and that the flow rate is low to improve resolution.[10][12] The CV of the G0/G1 peak should ideally be below 5%. If it is high, this indicates issues with staining or instrument setup.

Signaling Pathway and Experimental Workflow

CDK7-Mediated Cell Cycle Progression

The following diagram illustrates the central role of CDK7 in activating downstream CDKs to drive cell cycle progression. This compound's mechanism of action is to block this initial activation step.

CDK7_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_CAK CDK-Activating Kinase (CAK) CDK46 CDK4/6- Cyclin D Rb Rb CDK46->Rb P E2F E2F Rb->E2F CDK2_E CDK2- Cyclin E E2F->CDK2_E S_Phase S-Phase Genes E2F->S_Phase CDK2_E->Rb P CDK1_B CDK1- Cyclin B Mitosis Mitosis CDK1_B->Mitosis CDK7 CDK7- Cyclin H- MAT1 CDK7->CDK2_E P (T160) CDK7->CDK1_B P (T161) YKL This compound YKL->CDK7

Caption: this compound inhibits the CDK7/CAK complex, preventing activating phosphorylation of CDK1 and CDK2.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose why cell cycle arrest is not being observed.

Troubleshooting_Workflow Start Start: No observable cell cycle arrest with this compound Check_Compound Step 1: Verify Compound & Protocol Start->Check_Compound Check_Cells Step 2: Assess Cell Line & Culture Check_Compound->Check_Cells No Issue Sol_Compound Prepare fresh stock solution. Perform dose-response. Confirm target engagement (pCDK1/2). Check_Compound->Sol_Compound Issue Found Check_Analysis Step 3: Review Data Acquisition & Analysis Check_Cells->Check_Analysis No Issue Sol_Cells Use actively proliferating cells. Test a positive control cell line. Check_Cells->Sol_Cells Issue Found Sol_Analysis Optimize flow cytometry protocol. Gate on single, live cells. Check CV of G0/G1 peak. Check_Analysis->Sol_Analysis Issue Found Resistant Conclusion: Cell line may be resistant or have compensatory mechanisms. Check_Analysis->Resistant No Issue Success Conclusion: Problem identified and resolved. Sol_Compound->Success Sol_Cells->Success Sol_Analysis->Success

Caption: A logical workflow for troubleshooting the absence of this compound-induced cell cycle arrest.

Key Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is a standard method for analyzing DNA content to determine cell cycle distribution.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Treatment: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. Treat cells with this compound at the desired concentrations for the desired duration. Include a vehicle-treated control (e.g., DMSO).

  • Harvesting:

    • For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (which may contain floating, mitotic cells), wash with PBS, and detach the cells using trypsin. Combine the detached cells with the collected medium, then centrifuge.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. This is a critical step.[12] Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[10]

  • Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[12] Collect data for at least 10,000-20,000 single-cell events. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Western Blot for CDK7 Target Engagement

This protocol can be used to verify that this compound is engaging its target in your cells by assessing the phosphorylation status of downstream CDKs.

Materials:

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), anti-total CDK1, anti-total CDK2, anti-GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as you would for the cell cycle analysis experiment. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK2) overnight at 4°C, using the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated CDK to total CDK in this compound-treated samples compared to the control indicates successful target engagement.[7]

References

YKL-5-124 Technical Support Center: Investigating Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), particularly when used at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, selective, and irreversible covalent inhibitor of CDK7.[1][2][3] It specifically forms a covalent bond with the Cys312 residue in the CDK7 protein.[4][5]

Q2: What are the known off-targets of this compound?

A2: Biochemical assays have shown that this compound has significantly weaker activity against CDK2 and CDK9.[1][4] It is notably selective against the structurally related kinases CDK12 and CDK13, against which it is largely inactive.[2][3]

Q3: At what concentrations are off-target effects likely to be observed?

A3: Off-target effects may become more pronounced as the concentration of this compound increases. While highly selective for CDK7 at nanomolar concentrations, micromolar concentrations may lead to inhibition of less sensitive kinases like CDK2 and CDK9.[1][4] It is crucial to use the lowest effective concentration to minimize off-target binding.

Q4: How can I be sure the observed phenotype in my experiment is due to CDK7 inhibition?

A4: To confirm that the observed cellular effects are due to on-target CDK7 inhibition, a rescue experiment can be performed using a cell line expressing a CDK7 mutant (C312S) that cannot be covalently modified by this compound.[4] Additionally, using the inactive analog YKL-5-167 as a negative control can help differentiate specific from non-specific effects.

Q5: What are the typical cellular effects of on-target CDK7 inhibition by this compound?

A5: Selective inhibition of CDK7 with this compound typically leads to a strong cell-cycle arrest, particularly at the G1/S transition, and inhibits E2F-driven gene expression.[2][6] Unlike less selective inhibitors such as THZ1, this compound has minimal effect on RNA Polymerase II C-terminal domain (CTD) phosphorylation.[2][4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected Cell Toxicity or Phenotype Off-target kinase inhibition due to high concentrations of this compound.Perform a dose-response experiment to determine the minimal effective concentration. Compare the observed phenotype with known effects of inhibiting CDK2 or CDK9.
Discrepancy with Published Results Differences in experimental conditions, such as ATP concentration in kinase assays, or cell line-specific responses.Standardize ATP concentration in biochemical assays. Verify the phenotype in a different cell line. Use a rescue cell line (CDK7-C312S) to confirm on-target effects.[4]
Weak or No Effect on Cell Cycle The specific cell line may be less dependent on CDK7 for cell cycle progression.Assess the expression level of CDK7 in your cell line. Consider using a positive control cell line known to be sensitive to CDK7 inhibition.
Inconsistent Results Between Experiments Degradation of the compound or issues with solubility.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure complete solubilization before use.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound against its primary target and known off-targets.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Notes
CDK7/Mat1/CycH 9.7[1][4]Primary on-target complex.
CDK7 53.5[2]Isolated kinase.
CDK2 1300[1][4]Off-target. >100-fold less sensitive than CDK7.
CDK9 3020[1][4]Off-target. >100-fold less sensitive than CDK7.
CDK12 InactiveHighly selective over this related kinase.[2][3]
CDK13 InactiveHighly selective over this related kinase.[2][3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a kinase of interest.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK7/CycH/MAT1, CDK2/CycA)

    • Kinase-specific substrate peptide

    • This compound stock solution (in DMSO)

    • ATP solution

    • Kinase reaction buffer

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of this compound in kinase reaction buffer. b. Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add the kinase and substrate solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase. e. Incubate the reaction for the desired duration (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA can be used to verify that this compound engages with its target protein (CDK7) in a cellular context.

  • Reagents and Materials:

    • Cultured cells of interest

    • This compound

    • PBS and lysis buffer

    • Instrumentation for heating cell lysates and performing Western blotting

  • Procedure: a. Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time. b. Harvest and wash the cells with PBS. c. Resuspend the cells in lysis buffer and subject the lysates to a temperature gradient. d. After heating, centrifuge the samples to separate soluble and aggregated proteins. e. Analyze the soluble fraction by Western blotting using an antibody specific for the target protein (e.g., anti-CDK7). f. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.

Visualizations

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription YKL5124 This compound CDK7 CDK7 (CycH/MAT1) YKL5124->CDK7 Inhibits CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates TFIIH TFIIH Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes RNA_Pol_II RNA Pol II TFIIH->RNA_Pol_II Phosphorylates Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression Initiates

Caption: Simplified signaling pathway of CDK7 in cell cycle and transcription, and the inhibitory effect of this compound.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype Dose_Response Perform Dose-Response Curve with this compound Start->Dose_Response Compare_Phenotype Compare Phenotype with Known Off-Target Effects (e.g., CDK2/9 inhibition) Dose_Response->Compare_Phenotype Kinase_Panel Screen this compound Against a Broad Kinase Panel (e.g., KinomeScan) Compare_Phenotype->Kinase_Panel If phenotype is inconsistent with known off-targets CETSA Confirm Target Engagement in Cells (e.g., CETSA) Compare_Phenotype->CETSA To validate on-target engagement at effective dose Conclusion Conclusion: On-Target vs. Off-Target Effect Kinase_Panel->Conclusion Rescue_Experiment Perform Rescue Experiment with CDK7-C312S Mutant CETSA->Rescue_Experiment Rescue_Experiment->Conclusion

Caption: Experimental workflow to investigate potential off-target effects of this compound.

References

Optimizing YKL-5-124 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YKL-5-124. The information is designed to help optimize treatment duration for maximum experimental effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and irreversible covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms a covalent bond with the cysteine residue C312 on CDK7.[4][5] CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs, such as CDK1 and CDK2, through T-loop phosphorylation.[3][5] By inhibiting CDK7, this compound disrupts cell cycle progression, leading to a strong cell cycle arrest, typically at the G1/S transition.[6] It also inhibits E2F-driven gene expression.[2][3]

Q2: What is the selectivity profile of this compound?

A2: this compound displays high selectivity for CDK7 over other structurally related kinases. It is over 100-fold more selective for CDK7 than for CDK9 and CDK2, and it is inactive against CDK12 and CDK13.[2][3]

Q3: What are the recommended storage and handling conditions for this compound?

A3: For long-term storage, this compound should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month.[2] Stock solutions are typically prepared in DMSO.[1] It is soluble in DMSO and ethanol up to 20 mM.

Q4: What is a typical starting concentration and treatment duration for in vitro experiments?

A4: The optimal concentration and duration will vary depending on the cell line and experimental endpoint. However, a common starting point for in vitro studies is a concentration range of 10 nM to 100 nM.[4] Treatment durations can range from 6 hours to 7 days, depending on the desired outcome.[7] For observing effects on cell cycle and T-loop phosphorylation, treatments of 6 to 48 hours are often sufficient.[5][8] For assessing long-term effects like cytotoxicity, treatments of 72 hours or longer may be necessary.[2][7]

Troubleshooting Guides

Issue 1: No significant cell cycle arrest is observed after this compound treatment.

  • Possible Cause 1: Insufficient Treatment Duration.

    • Troubleshooting Step: The effects of this compound on cell cycle progression are time-dependent. While changes in protein phosphorylation can be detected as early as 6-12 hours, a significant accumulation of cells in the G1 phase may require longer incubation periods.[5]

    • Recommendation: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and analyze the cell cycle distribution at multiple time points (e.g., 12, 24, 48, and 72 hours).

  • Possible Cause 2: Suboptimal Drug Concentration.

    • Troubleshooting Step: The effective concentration of this compound can be cell-line specific.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical range to test is between 10 nM and 1 µM.

  • Possible Cause 3: Cell Line Resistance.

    • Troubleshooting Step: Some cell lines may be inherently less sensitive to CDK7 inhibition.

    • Recommendation: Confirm target engagement in your cell line by assessing the phosphorylation status of downstream CDK7 targets, such as CDK1 (pThr161) and CDK2 (pThr160), via Western blot.[5][8] A lack of change in phosphorylation would suggest a problem with drug uptake or target engagement.

Issue 2: High levels of cytotoxicity are observed, masking the desired cytostatic effect.

  • Possible Cause 1: Treatment Duration is too long.

    • Troubleshooting Step: While this compound primarily induces a cytostatic effect through cell cycle arrest, prolonged exposure can lead to cytotoxicity in some cell lines.[7]

    • Recommendation: Reduce the treatment duration. A shorter exposure (e.g., 24-48 hours) may be sufficient to induce cell cycle arrest without causing widespread cell death.

  • Possible Cause 2: Drug Concentration is too high.

    • Troubleshooting Step: High concentrations of this compound can lead to off-target effects or overwhelm the cellular machinery, resulting in toxicity.

    • Recommendation: Lower the concentration of this compound used. Refer to your dose-response curve to select a concentration that induces cell cycle arrest with minimal cell death.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Drug Instability.

    • Troubleshooting Step: Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.

    • Recommendation: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Troubleshooting Step: Factors such as cell passage number, confluency at the time of treatment, and media composition can influence the cellular response to this compound.

    • Recommendation: Standardize your cell culture and treatment protocols. Ensure that cells are at a consistent confluency and passage number for all experiments.

Quantitative Data Summary

ParameterValueCell Line(s)Source
IC50 (CDK7/Mat1/CycH) 9.7 nMCell-free[1]
IC50 (CDK7) 53.5 nMCell-free[2]
IC50 (CDK2) 1300 nMCell-free[1]
IC50 (CDK9) 3020 nMCell-free[1]
Effective in vitro concentration 30 nM - 2000 nMHAP1, Jurkat, SCLC, NB[2][3][7][8]
In vivo dosage 2.5 mg/kg - 10 mg/kgMice[1][7]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of this compound treatment duration on cell cycle distribution.

  • Methodology:

    • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Treat cells with the desired concentrations of this compound or DMSO as a vehicle control for the indicated time points (e.g., 12, 24, 48 hours).

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 80% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[7]

    • Wash the cells three times with cold PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

2. Western Blot Analysis of CDK7 Pathway Proteins

  • Objective: To assess the effect of this compound treatment duration on the phosphorylation of downstream targets.

  • Methodology:

    • Seed cells and treat with this compound or DMSO for the desired durations (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-CDK1 (Thr161), p-CDK2 (Thr160), total CDK1, total CDK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

YKL5124_Signaling_Pathway cluster_cdk_regulation CDK Regulation cluster_outcome Outcome G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK7 CDK7 CAK CAK Complex CDK7->CAK Arrest G1/S Arrest CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CDK1 CDK1 CAK->CDK1 T-loop Phosphorylation CDK2 CDK2 CAK->CDK2 T-loop Phosphorylation pCDK1 p-CDK1 (Active) CDK1->pCDK1 pCDK2 p-CDK2 (Active) CDK2->pCDK2 pCDK2->G1 Promotes YKL5124 This compound YKL5124->CDK7 Covalent Inhibition

Caption: this compound covalently inhibits CDK7, preventing CAK complex activity and subsequent cell cycle arrest.

Optimization_Workflow start Start: Define Experimental Goal (e.g., Cell Cycle Arrest) dose_response 1. Dose-Response Experiment (e.g., 24h treatment) start->dose_response viability_assay Measure Cell Viability (IC50) dose_response->viability_assay select_conc Select Concentration Range (e.g., IC50 and below) viability_assay->select_conc time_course 2. Time-Course Experiment select_conc->time_course treat_cells Treat cells with selected concentration(s) at multiple time points (e.g., 6, 12, 24, 48, 72h) time_course->treat_cells endpoint_assay 3. Endpoint Analysis treat_cells->endpoint_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) endpoint_assay->cell_cycle Primary western_blot Western Blot (p-CDK1/2) endpoint_assay->western_blot Secondary analyze 4. Analyze Data & Determine Optimal Duration cell_cycle->analyze western_blot->analyze optimal_point Identify time point with maximum desired effect and minimal undesired effects (e.g., cytotoxicity) analyze->optimal_point end End: Optimized Protocol optimal_point->end

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic start Problem: No/Weak Phenotype Observed check_target Is downstream phosphorylation (p-CDK1/2) inhibited? start->check_target increase_duration Increase Treatment Duration (e.g., 24h -> 48h) check_target->increase_duration Yes increase_conc Increase Concentration check_target->increase_conc No yes_phospho Yes no_phospho No re_evaluate Re-evaluate Phenotype increase_duration->re_evaluate success Problem Solved re_evaluate->success Phenotype Observed fail Consider Cell Line Resistance re_evaluate->fail Still No Phenotype increase_conc->check_target check_drug Check Drug Aliquot & Cell Health increase_conc->check_drug

Caption: Troubleshooting flowchart for unexpected experimental outcomes with this compound.

References

YKL-5-124 Technical Support Center: Minimizing Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the toxicity of YKL-5-124 in normal cells during in vitro experiments. This compound is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2][3] Its high selectivity contributes to its minimal impact on non-cancerous cells.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected toxicity of this compound in normal (non-cancerous) cells?

A1: this compound is designed for high selectivity to CDK7, which generally results in minimal toxicity to normal cells at effective concentrations used for cancer cell studies.[1][4] Studies have shown significantly less impact on the proliferation of normal human cell lines and peripheral blood mononuclear cells compared to cancer cells.[1] In in vivo models, no significant toxicity, as measured by body weight and blood cell counts, has been observed.[5]

Q2: Why does this compound exhibit low toxicity in normal cells?

A2: The low toxicity profile of this compound in normal cells is attributed to its high selectivity for CDK7 over other structurally related kinases like CDK2, CDK9, CDK12, and CDK13.[2][3][6] This selectivity minimizes "off-target" effects that are often a source of cellular toxicity. Unlike less selective CDK7 inhibitors, this compound has a limited effect on global RNA Polymerase II phosphorylation, suggesting a more precise mechanism of action on cell cycle control.[2][7]

Q3: I am observing unexpected toxicity in my normal cell line. What could be the cause?

A3: While this compound is generally well-tolerated by normal cells, several factors could contribute to unexpected toxicity in an experimental setting. Please refer to the Troubleshooting Guide below for a detailed approach to identifying and resolving the issue.

Troubleshooting Guide: Unexpected Toxicity in Normal Cells

If you encounter higher-than-expected toxicity in your normal cell line when using this compound, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
High Cell Death at Low Concentrations Incorrect Concentration: Calculation error or improper dilution of the stock solution.Verify all calculations and ensure proper dilution techniques. Prepare a fresh dilution from a new stock vial if necessary.
Cell Line Sensitivity: Some normal cell lines may have a higher intrinsic sensitivity to cell cycle disruption.Perform a dose-response curve to determine the EC50 for your specific cell line. Start with a wide range of concentrations, for example, from 1 nM to 10 µM.
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to any compound.Test your cell culture for contamination.
Inconsistent Results Between Experiments Variable Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.Ensure a consistent and optimal cell seeding density for your chosen cell line and plate format.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%). Run a solvent-only control.
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[8]
Discrepancy with Published Data Different Experimental Conditions: Variations in incubation time, cell passage number, or media formulation can influence results.Carefully review and align your experimental protocol with published studies. Note any differences and consider their potential impact.

Data Summary

The selectivity of this compound is a key factor in its low toxicity profile in normal cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

Target Kinase IC50 (nM) Selectivity vs. CDK7/Mat1/CycH
CDK7/Mat1/CycH 9.7[6]1x
CDK7 53.5[2]5.5x
CDK2 1300[6]~134x
CDK9 3020[6]~311x
CDK12 Inactive at tested concentrations[2]>100-fold selective[2]
CDK13 Inactive at tested concentrations[2]>100-fold selective[2]

Experimental Protocols

1. Standard Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed your normal cell line in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[6] Perform serial dilutions to create a range of desired concentrations.

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Control Experiments for Toxicity Assessment

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to account for any solvent-induced toxicity.

  • Positive Control: Include a compound known to be toxic to your cell line to ensure the assay is performing as expected.

  • Untreated Control: Cells in media alone serve as a baseline for normal cell growth and viability.

Visualizations

Signaling Pathway of this compound Action

YKL5124_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription CDK1 CDK1 CDK2 CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes PolII RNA Polymerase II Gene_Expression Gene Expression PolII->Gene_Expression Initiates CDK7 CDK7 CDK7->CDK1 Activates CDK7->CDK2 Activates CDK7->PolII Phosphorylates (Ser5) YKL5124 This compound YKL5124->CDK7 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Toxicity

Toxicity_Workflow start Start: Select Normal Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Serial Dilutions seed_cells->prepare_compound treat_cells Treat Cells with this compound & Controls prepare_compound->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data & Plot Dose-Response Curve read_plate->analyze_data end End: Determine EC50 & Assess Toxicity analyze_data->end

Caption: General workflow for in vitro toxicity testing.

Logical Relationship for Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions unexpected_toxicity Unexpected Toxicity Observed concentration_error Concentration Error unexpected_toxicity->concentration_error cell_sensitivity High Cell Sensitivity unexpected_toxicity->cell_sensitivity contamination Contamination unexpected_toxicity->contamination solvent_toxicity Solvent Toxicity unexpected_toxicity->solvent_toxicity verify_calcs Verify Calculations & Dilutions concentration_error->verify_calcs dose_response Perform Dose-Response cell_sensitivity->dose_response check_culture Check for Contamination contamination->check_culture run_solvent_control Run Solvent Control solvent_toxicity->run_solvent_control

Caption: Troubleshooting logic for unexpected toxicity.

References

Troubleshooting YKL-5-124 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CDK7 inhibitor, YKL-5-124.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It forms an irreversible bond with a cysteine residue in the ATP-binding site of CDK7.[3] CDK7 is a crucial kinase that plays a dual role in regulating both the cell cycle and transcription.[1][4] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to control cell cycle progression.[1][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation.[1][6] By inhibiting CDK7, this compound can induce cell cycle arrest, primarily at the G1/S transition, and modulate gene expression.[5][7]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[5][7] For long-term storage, the solid powder form should be kept at -20°C.[1][7] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1][2] To maintain the integrity of the compound, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q3: What are the known IC50 values for this compound against various kinases?

This compound exhibits high selectivity for CDK7. The IC50 values can vary slightly depending on the assay conditions. Reported values are provided in the table below.

Quantitative Data Summary

ParameterValueKinase/ComplexNotesReference
IC50 9.7 nMCDK7/Mat1/CycHCell-free assay[1]
53.5 nMCDK7[2][5]
1300 nMCDK2Cell-free assay[1]
3020 nMCDK9Cell-free assay[1]
Solubility up to 100 mg/mL (193.95 mM)N/AIn fresh DMSO. Hygroscopic DMSO can reduce solubility.[1][2]
up to 20 mMN/AIn DMSO and ethanol[7]
Storage (Powder) 3 years at -20°CN/AFrom date of receipt[1]
Storage (Solution) 1 year at -80°CN/AIn solvent[1]
1 month at -20°CN/AIn solvent[2]

Troubleshooting Guide: this compound Instability in Solution

This guide addresses common issues related to the stability of this compound in experimental solutions.

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Question: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous cell culture medium or assay buffer. What could be the cause and how can I resolve this?

  • Answer: This is a common issue for hydrophobic small molecules. The high concentration of the compound in the DMSO stock can lead to precipitation when it is introduced into an aqueous environment where its solubility is much lower.

    Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 0.5%, to minimize its effect on the assay and to reduce the risk of precipitation.

    • Increase Final Volume/Lower Working Concentration: If possible, increase the final volume of your assay to lower the required working concentration of this compound, which may keep it below its solubility limit in the aqueous buffer.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent strength can sometimes prevent precipitation.

    • Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

    • Inclusion of a Surfactant: For in vitro biochemical assays, consider adding a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer to improve the solubility of the compound. However, be cautious as surfactants can interfere with cell-based assays.

Issue 2: Loss of this compound activity over time in prepared solutions.

  • Question: My freshly prepared dilutions of this compound are active, but I see a decrease in efficacy if I use the same solution a few hours later or the next day. Why is this happening?

  • Answer: this compound, like many small molecules, can be susceptible to degradation in aqueous solutions. The primary mechanisms of degradation are often hydrolysis and oxidation.

    Troubleshooting Steps:

    • Prepare Fresh Dilutions: The most reliable solution is to prepare fresh dilutions of this compound from your frozen DMSO stock immediately before each experiment. Avoid storing diluted aqueous solutions.

    • pH of the Buffer: Be mindful of the pH of your experimental buffer. Extreme pH values can accelerate the hydrolysis of certain chemical moieties. Ensure your buffer is maintained at the desired physiological pH.

    • Minimize Light Exposure: Although not specifically documented for this compound, some small molecules are light-sensitive. It is good practice to protect solutions from direct light by using amber tubes or covering them with foil.

    • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, tubes, plates), leading to a decrease in the effective concentration in the solution. To mitigate this, consider using low-adhesion plasticware or pre-rinsing pipette tips with the solution.

Issue 3: Inconsistent results between experiments.

  • Question: I am observing significant variability in the biological effect of this compound between different experimental setups. What could be the source of this inconsistency?

  • Answer: Inconsistent results can stem from various factors related to compound handling and experimental setup.

    Troubleshooting Steps:

    • Consistent DMSO Quality: Use high-quality, anhydrous DMSO for preparing your stock solutions. DMSO is hygroscopic, and absorbed water can affect the solubility and stability of the compound.[1]

    • Thorough Mixing: Ensure your stock solution is completely thawed and vortexed before making dilutions. Similarly, ensure thorough mixing of the final dilutions before adding them to your assay.

    • Standardized Protocols: Adhere to a standardized protocol for compound dilution and addition to your experiments to minimize variability.

    • Control for Solvent Effects: Always include a vehicle control (e.g., the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the appropriate volume of anhydrous, high-quality DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Ultrasonic treatment may be used if necessary.[2]

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw the frozen DMSO stock solution at room temperature.

    • Vortex the stock solution well.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).

    • Use the freshly prepared working solutions immediately.

Visualizations

Signaling Pathway

CDK7_Signaling_Pathway cluster_CAK CDK-Activating Kinase (CAK) Complex cluster_TFIIH Transcription Factor II H (TFIIH) cluster_CellCycle Cell Cycle Progression cluster_Transcription Transcription Initiation CDK7 CDK7 CycH Cyclin H CDK1_2 CDK1, CDK2 CDK7->CDK1_2 Phosphorylates & Activates MAT1 MAT1 CAK_in_TFIIH CAK Complex RNAPII RNA Polymerase II CAK_in_TFIIH->RNAPII Phosphorylates CTD Core_TFIIH Core TFIIH YKL5_124 This compound YKL5_124->CDK7 Inhibits CellCycleArrest Cell Cycle Arrest YKL5_124->CellCycleArrest Altered_Transcription Altered Transcription YKL5_124->Altered_Transcription G1_S_Transition G1/S Transition CDK1_2->G1_S_Transition Promotes GeneExpression Gene Expression RNAPII->GeneExpression Initiates

Caption: CDK7 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis prep_compound Prepare this compound Stock (10 mM in DMSO) start->prep_compound prep_cells Seed Cells in Multi-well Plates start->prep_cells treat_cells Treat Cells with this compound (Serial Dilutions) prep_compound->treat_cells prep_cells->treat_cells incubate Incubate (e.g., 24-72 hours) treat_cells->incubate cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->cell_viability western_blot Western Blot Analysis (e.g., p-CDK1/2, PARP cleavage) incubate->western_blot facs FACS for Cell Cycle Analysis incubate->facs data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis facs->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for testing this compound in vitro.

References

Technical Support Center: Overcoming Resistance to YKL-5-124 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the selective CDK7 inhibitor, YKL-5-124.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of CDK7.[3] CDK7 is a key regulator of both the cell cycle and transcription. This compound's primary effect in cancer cells is the disruption of the cell cycle, leading to a G1/S phase arrest.[2][3][4] This is achieved by inhibiting the CDK-activating kinase (CAK) activity of CDK7, which is necessary for the phosphorylation and activation of other cell cycle CDKs like CDK1 and CDK2.[2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

There are two primary suspected mechanisms of acquired resistance to this compound:

  • Upregulation of ABC Transporters: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), is a common mechanism of multidrug resistance.[5][6][7][8] These transporters act as efflux pumps, actively removing this compound from the cancer cells and reducing its intracellular concentration, thereby diminishing its efficacy.

  • Target Alteration (Less Likely for Covalent Inhibitors): While mutations in the drug target can be a resistance mechanism, a study on the non-covalent CDK7 inhibitor samuraciclib identified a specific mutation (D97N) in CDK7 that conferred resistance.[1] However, cells with this mutation remained sensitive to covalent inhibitors like this compound.[1] This suggests that target-site mutations are a less probable cause of resistance to this compound due to its covalent binding nature.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, you can perform the following experiments:

  • Assess ABC Transporter Expression: Use Western blotting to compare the protein levels of ABCB1 and ABCG2 in your resistant cell line versus the parental (sensitive) cell line.

  • Evaluate ABC Transporter Function: Perform a functional assay using fluorescent substrates of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342).[9] Reduced intracellular accumulation of these dyes in the resistant cells, which can be reversed by known inhibitors of these transporters, would indicate increased efflux activity.

  • Sequence the CDK7 Gene: While less likely, sequencing the CDK7 gene in your resistant cell line can rule out any mutations in the drug-binding site.

Troubleshooting Guides

Problem 1: Decreased Potency of this compound (Increased IC50)

Possible Cause: The cancer cells may have developed resistance to this compound.

Troubleshooting Steps:

  • Confirm Resistance: Re-evaluate the IC50 of this compound in your cell line and compare it to the initial IC50 or the IC50 in the parental cell line. A significant increase confirms resistance.

  • Investigate ABC Transporter Upregulation:

    • Western Blot: Check for increased protein expression of ABCB1 and ABCG2.

    • Functional Assay: Use flow cytometry to measure the efflux of Rhodamine 123 (for ABCB1) or Hoechst 33342 (for ABCG2).

  • Consider Combination Therapy:

    • BRD4 Inhibition: The combination of this compound with a BRD4 inhibitor, such as JQ1, has been shown to have a synergistic cytotoxic effect and may overcome resistance.

    • Immune Checkpoint Blockade: In in vivo models, combining this compound with an anti-PD-1 antibody has demonstrated enhanced anti-tumor immunity.[10]

Problem 2: Unexpected Cell Cycle Profile After this compound Treatment

Possible Cause: The cells may not be responding as expected due to resistance or experimental variability.

Troubleshooting Steps:

  • Verify Target Engagement: Perform a competitive pulldown assay using biotinylated-THZ1 to confirm that this compound is still binding to CDK7 in your cells.

  • Analyze Downstream Markers: Use Western blotting to check the phosphorylation status of CDK7 substrates, such as the T-loops of CDK1 (p-CDK1 T161) and CDK2 (p-CDK2 T160). A lack of change in phosphorylation after treatment in resistant cells would be expected.

  • Review Cell Cycle Analysis Protocol: Ensure proper cell fixation, RNase treatment, and propidium iodide staining.

Data Presentation

Table 1: this compound Inhibitory Activity

TargetAssay TypeIC50 (nM)Reference
CDK7/Mat1/CycHBiochemical9.7[11]
CDK7Biochemical53.5[11]
CDK2Biochemical1300
CDK9Biochemical3020

Table 2: Example of Synergistic Effect of this compound and JQ1 in Neuroblastoma Xenografts

Treatment GroupTumor Volume (mm³) at Day 24 (Mean ± SEM)Reference
Vehicle Control~1200[5]
This compound (2.5 mg/kg)~800[5]
JQ1 (25 mg/kg)~900[5]
This compound + JQ1~200[5]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol uses a dose-escalation method to develop resistant cell lines.[2][6]

  • Determine Initial IC50: First, determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Passage: Culture the cells in the presence of the drug until the growth rate recovers. Passage the cells as needed.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat: Continue this process of dose escalation and recovery until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterize Resistant Line: Once a resistant line is established, confirm the new, higher IC50 and characterize the underlying resistance mechanism.

Protocol 2: Western Blot for ABC Transporter Expression
  • Cell Lysis: Lyse both parental and resistant cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (e.g., clone C219) and ABCG2 (e.g., clone BXP-21) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is for analyzing the cell cycle distribution using flow cytometry.[3][4][10][12]

  • Cell Treatment: Treat your cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.

  • Harvest Cells: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

  • Propidium Iodide Staining: Add propidium iodide (PI) staining solution and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

YKL_5_124_Mechanism_of_Action This compound This compound CDK7 CDK7 This compound->CDK7 This compound->CDK7 CDK1/2 CDK1/2 CDK7->CDK1/2 Phosphorylation (Activation) CDK7->CDK1/2 G1_S_Transition G1/S Phase Transition CDK1/2->G1_S_Transition

Caption: Mechanism of action of this compound on cell cycle progression.

Resistance_Mechanism YKL-5-124_ext This compound (Extracellular) YKL-5-124_int This compound (Intracellular) YKL-5-124_ext->YKL-5-124_int Cellular Uptake ABCB1_ABCG2 ABC Transporters (ABCB1/ABCG2) YKL-5-124_int->ABCB1_ABCG2 CDK7 CDK7 YKL-5-124_int->CDK7 Inhibition ABCB1_ABCG2->YKL-5-124_ext Efflux Drug_Efflux Drug Efflux Cell_Cycle_Arrest G1/S Arrest CDK7->Cell_Cycle_Arrest Leads to

Caption: Upregulation of ABC transporters as a mechanism of resistance.

Experimental_Workflow_Resistance cluster_0 Resistance Development cluster_1 Mechanism Investigation Parental_Cells Parental Cell Line Dose_Escalation This compound Dose Escalation Parental_Cells->Dose_Escalation Resistant_Cells Resistant Cell Line Dose_Escalation->Resistant_Cells Western_Blot Western Blot (ABCB1/ABCG2) Resistant_Cells->Western_Blot Analysis Functional_Assay Functional Assay (Rhodamine 123/Hoechst 33342) Resistant_Cells->Functional_Assay Analysis

Caption: Workflow for generating and characterizing resistant cell lines.

References

Validation & Comparative

YKL-5-124 vs. THZ1: A Comparative Guide to Two Potent Covalent CDK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinases (CDKs) have emerged as critical targets. This guide provides a detailed comparison of two prominent covalent CDK inhibitors, YKL-5-124 and THZ1, for researchers, scientists, and drug development professionals. We will delve into their differential CDK inhibition profiles, mechanisms of action, and cellular effects, supported by experimental data.

At a Glance: Key Differences

FeatureThis compoundTHZ1
Primary Target CDK7CDK7
Selectivity Highly selective for CDK7Potent inhibitor of CDK7, CDK12, and CDK13
Mechanism Covalent, irreversibleCovalent, irreversible
Binding Site Cysteine 312 of CDK7Cysteine 312 of CDK7
Key Cellular Effect G1/S cell cycle arrestInhibition of super-enhancer-driven transcription

Quantitative Inhibitory Profile

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and THZ1 against various CDKs, highlighting their distinct inhibition profiles.

KinaseThis compound IC50 (nM)THZ1 IC50 (nM)
CDK79.7 (as CDK7/Mat1/CycH), 53.5 (as CDK7)[1][2]3.2[3][4]
CDK12Inactive[2]Equipotent to CDK7[5]
CDK13Inactive[2]Equipotent to CDK7[5]
CDK21300[1]-
CDK93020[1]-

Note: IC50 values can vary depending on the assay conditions.

Mechanism of Action: A Tale of Two Selectivities

Both this compound and THZ1 are covalent inhibitors that form an irreversible bond with a specific cysteine residue (C312) located on CDK7.[5][6] This covalent modification leads to the inactivation of the kinase. However, the crucial difference lies in their selectivity.

This compound was developed as a highly selective CDK7 inhibitor.[5] Its chemical structure is designed to favor interaction with the ATP-binding pocket of CDK7, leading to minimal off-target activity against other CDKs, particularly the closely related CDK12 and CDK13.[2][5] This selectivity makes this compound a precise tool for studying the specific roles of CDK7 in cellular processes.

THZ1 , on the other hand, exhibits polypharmacology, potently inhibiting not only CDK7 but also CDK12 and CDK13.[3][5][7] This broader activity is attributed to structural similarities in the ATP-binding sites of these kinases. The combined inhibition of CDK7, CDK12, and CDK13 by THZ1 results in a more profound impact on global transcription.

Biochemical studies have shown that while both inhibitors target the same cysteine on CDK7, this compound exhibits a faster rate of covalent modification, approximately 11 times faster than THZ1.[5]

Cellular Effects: From Cell Cycle Arrest to Transcriptional Shutdown

The differing selectivity profiles of this compound and THZ1 translate into distinct cellular phenotypes.

This compound: Due to its specific inhibition of CDK7, this compound primarily induces a strong cell cycle arrest at the G1/S transition.[2][5][8] This is consistent with CDK7's role as a CDK-activating kinase (CAK), which is necessary for the activation of cell cycle CDKs such as CDK2.[5] this compound also leads to the inhibition of E2F-driven gene expression, a key regulator of the G1/S transition.[2][5] Notably, treatment with this compound results in little to no change in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a hallmark of transcriptional inhibition.[2][5]

THZ1: The combined inhibition of CDK7, CDK12, and CDK13 by THZ1 leads to a dramatic shutdown of transcription, particularly of genes associated with super-enhancers.[5][9] This is because CDK12 and CDK13 play crucial roles in the phosphorylation of the Pol II CTD, which is essential for transcriptional elongation. Consequently, THZ1 treatment leads to a significant decrease in Pol II CTD phosphorylation.[10][11] This broad transcriptional repression contributes to the potent anti-proliferative and pro-apoptotic effects observed with THZ1 across various cancer cell lines.[10][11]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches used to characterize these inhibitors, the following diagrams are provided.

cluster_YKL This compound cluster_THZ1 THZ1 YKL This compound CDK7_YKL CDK7 YKL->CDK7_YKL Inhibits E2F_YKL E2F-driven Gene Expression YKL->E2F_YKL Inhibits CAK_YKL CDK-Activating Kinase (CAK) CDK7_YKL->CAK_YKL Component of CDK2_YKL CDK2 CAK_YKL->CDK2_YKL Activates CDK2_YKL->E2F_YKL Promotes G1S_YKL G1/S Arrest E2F_YKL->G1S_YKL Leads to THZ1_node THZ1 CDK7_THZ1 CDK7 THZ1_node->CDK7_THZ1 Inhibits CDK12_13 CDK12/13 THZ1_node->CDK12_13 Inhibits PolII RNA Pol II CTD THZ1_node->PolII Inhibits Phosphorylation CDK7_THZ1->PolII Phosphorylates CDK12_13->PolII Phosphorylates Transcription Super-Enhancer Driven Transcription PolII->Transcription Required for Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to

Caption: Differential signaling pathways of this compound and THZ1.

cluster_assays Experimental Assays cluster_endpoints Endpoints start Cancer Cell Lines treatment Treat with this compound or THZ1 start->treatment kinase_assay In Vitro Kinase Assay (IC50 Determination) treatment->kinase_assay western_blot Western Blot (p-CDKs, p-Pol II, Cell Cycle Markers) treatment->western_blot cell_viability Cell Viability Assay (Proliferation, Apoptosis) treatment->cell_viability target_engagement Target Engagement Assay (Biotin-THZ1 Pulldown) treatment->target_engagement selectivity Determine Kinase Selectivity kinase_assay->selectivity mechanism Elucidate Mechanism of Action western_blot->mechanism phenotype Observe Cellular Phenotype cell_viability->phenotype target_engagement->mechanism

Caption: General experimental workflow for comparing CDK inhibitors.

Experimental Protocols

A summary of the key experimental methodologies used to differentiate this compound and THZ1 is provided below.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.

  • Protocol: Recombinant CDK/cyclin complexes are incubated with varying concentrations of the inhibitor (this compound or THZ1) in the presence of ATP (often radiolabeled [γ-³²P]ATP) and a suitable substrate (e.g., a peptide derived from the Pol II CTD). The reaction is allowed to proceed for a defined period at a specific temperature. The amount of phosphorylated substrate is then quantified using methods such as scintillation counting or filter-binding assays. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assays
  • Objective: To assess the effect of the inhibitors on cell proliferation and survival.

  • Protocol: Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of this compound or THZ1 for a specified duration (e.g., 72 hours). Cell viability is then measured using colorimetric assays such as MTT or resazurin-based assays (e.g., CellTiter-Glo), which quantify metabolic activity, or by direct cell counting. The results are used to determine the concentration of the inhibitor that reduces cell viability by 50% (GI50).

Western Blotting
  • Objective: To analyze the levels and phosphorylation status of specific proteins involved in cell cycle regulation and transcription.

  • Protocol: Cells are treated with the inhibitors for a defined time. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phospho-CDK1, phospho-CDK2, phospho-Pol II CTD, total CDK7, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

Target Engagement Assay
  • Objective: To confirm that the inhibitors bind to their intended target in a cellular context.

  • Protocol: Cells are pre-treated with this compound or a non-biotinylated version of THZ1. The cells are then lysed, and the lysates are incubated with a biotinylated version of THZ1 (bio-THZ1). Streptavidin beads are used to pull down the biotin-labeled probe and any associated proteins. The pulled-down fraction is then analyzed by Western blotting for the presence of the target kinase (e.g., CDK7, CDK12). A reduction in the amount of pulled-down target in the inhibitor-pre-treated samples indicates successful target engagement.[12][13]

Conclusion

This compound and THZ1 are both potent covalent inhibitors of CDK7, yet their distinct selectivity profiles lead to different biological outcomes. This compound, as a highly selective CDK7 inhibitor, is an invaluable tool for dissecting the specific functions of CDK7 in cell cycle control. In contrast, the polypharmacology of THZ1, targeting CDK7, CDK12, and CDK13, makes it a powerful agent for inducing widespread transcriptional repression and apoptosis in cancer cells. The choice between these two inhibitors will depend on the specific research question being addressed, whether it is to understand the discrete role of CDK7 or to achieve a broad anti-cancer effect through the simultaneous inhibition of multiple transcriptional CDKs.

References

On-Target Validation of YKL-5-124: A Rescue Mutant Approach for Confirming CDK7 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the selective inhibition of cyclin-dependent kinases (CDKs) remains a pivotal strategy. YKL-5-124 has emerged as a potent and selective covalent inhibitor of CDK7, a key regulator of both the cell cycle and transcription.[1][2][3][4] Establishing that the observed cellular effects of a small molecule inhibitor are unequivocally due to its interaction with the intended target is a cornerstone of drug development. This guide provides a comparative analysis of this compound and the less selective CDK7 inhibitor, THZ1, with a focus on the validation of on-target effects using a rescue mutant strategy. This approach provides robust evidence of target engagement and specificity, crucial for advancing therapeutic candidates.

Comparison of this compound and THZ1: Potency and Selectivity

This compound was developed as a highly selective covalent inhibitor of CDK7, distinguishing it from pan-CDK inhibitors and earlier generation CDK7 inhibitors like THZ1 which exhibit significant off-target activity against CDK12 and CDK13.[1][5] This enhanced selectivity of this compound is critical for dissecting the specific roles of CDK7 in cellular processes and for minimizing potential toxicities arising from off-target inhibition.

Parameter This compound THZ1 Reference
CDK7 IC50 9.7 nM (CDK7/Mat1/CycH)75-100 nM (in some cell lines)[1][2]
CDK12 IC50 > 10 µMEquipotent to CDK7[1][4]
CDK13 IC50 > 10 µMEquipotent to CDK7[1][4]
CDK2 IC50 1300 nM-[2]
CDK9 IC50 3020 nM-[2]
kinact (CDK7) 103 µs⁻¹nM⁻¹9 µs⁻¹nM⁻¹[1]
ki (CDK7) 1.9 nM2.1 nM[1]

Table 1: Comparison of In Vitro Potency and Selectivity of this compound and THZ1. this compound demonstrates significantly higher selectivity for CDK7 over other CDKs, particularly CDK12 and CDK13, when compared to THZ1. The kinetic parameters indicate that while both inhibitors have similar initial binding affinity (ki), this compound covalently modifies CDK7 approximately 11 times faster (kinact) than THZ1.[1]

On-Target Validation Using a Rescue Mutant

A definitive method to validate the on-target effects of a covalent inhibitor is the use of a "rescue mutant." This involves introducing a mutation in the target protein that prevents the covalent binding of the inhibitor without disrupting the protein's normal function. For this compound, which targets a cysteine residue (C312) in CDK7, a C312S (cysteine to serine) mutant serves as an effective rescue.[1] The smaller, less nucleophilic serine at this position is unable to form a covalent bond with the inhibitor. Consequently, any cellular phenotype induced by this compound that is reversed in cells expressing the C312S CDK7 mutant can be confidently attributed to the on-target inhibition of CDK7.

Key Phenotypes Rescued by the CDK7 C312S Mutant:
  • Cell Cycle Arrest: this compound treatment leads to a dose-dependent arrest at the G1/S transition of the cell cycle.[1][3] This effect is completely rescued in cells expressing the C312S CDK7 mutant, demonstrating that the cell cycle arrest is a direct consequence of CDK7 inhibition.[1]

  • Inhibition of E2F-driven Gene Expression: As a downstream consequence of G1/S arrest, this compound inhibits the expression of genes regulated by the E2F transcription factor. This inhibition is also reversed in the presence of the C312S CDK7 mutant.[1]

  • Phosphorylation of CDK1 and CDK2: CDK7 acts as a CDK-activating kinase (CAK) by phosphorylating the T-loops of other CDKs, such as CDK1 and CDK2. This compound treatment reduces the phosphorylation of CDK1 (at Thr161) and CDK2 (at Thr160).[3][6] This reduction in phosphorylation is rescued in cells expressing the C312S mutant.

In contrast to its effects on cell cycle, this compound treatment alone does not lead to a global downregulation of RNA Polymerase II C-terminal domain (Pol II CTD) phosphorylation, a key transcriptional role of CDK7.[1] This finding, supported by the rescue experiments, highlights the predominant cell cycle-related phenotype of selective CDK7 inhibition by this compound and distinguishes its mechanism from the broader transcriptional inhibition seen with less selective inhibitors like THZ1.[1]

Experimental Protocols

Generation of CDK7 C312S Rescue Mutant Cell Line

This protocol describes the generation of an isogenic cell line expressing the inhibitor-resistant CDK7 C312S mutant using CRISPR/Cas9-mediated genome editing.

  • Design and Cloning of sgRNA:

    • Design a single guide RNA (sgRNA) targeting the genomic region of CDK7 encompassing the C312 codon.

    • Clone the sgRNA into a suitable Cas9 expression vector (e.g., pX330).

  • Design and Synthesis of Donor DNA:

    • Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template containing the desired C312S mutation (TGT to TCT or TCC).

    • Incorporate silent mutations to prevent re-cutting by Cas9 and to facilitate screening.

  • Transfection:

    • Co-transfect the Cas9/sgRNA plasmid and the donor DNA into the target cell line using a suitable transfection reagent.

  • Selection and Clonal Isolation:

    • Select for transfected cells (e.g., using antibiotic resistance or FACS for a co-transfected fluorescent marker).

    • Plate cells at a low density to allow for the growth of individual colonies.

    • Isolate and expand individual clones.

  • Screening and Validation:

    • Screen for the presence of the desired mutation using PCR and Sanger sequencing.

    • Confirm the expression of the mutant CDK7 protein by Western blotting.

In Vitro Kinase Assay

This assay is used to determine the inhibitory activity of compounds against purified CDK7.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Add purified CDK7/CycH/MAT1 complex to the reaction buffer.

    • Add the test compound (this compound or THZ1) at various concentrations.

    • Pre-incubate the enzyme and inhibitor for a defined period.

  • Initiation of Reaction:

    • Add the substrate (e.g., a peptide substrate derived from the C-terminal domain of RNA Polymerase II) and ATP (e.g., at a concentration close to the Km for ATP).

  • Incubation:

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a mobility shift assay or an antibody-based detection system (e.g., HTRF, AlphaLISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-CDK1/2

This protocol is for detecting the phosphorylation status of CDK1 and CDK2 in cell lysates.

  • Cell Lysis:

    • Treat cells with this compound or DMSO for the desired time.

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

    • Keep samples on ice throughout the lysis procedure.[8]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[7]

    • Incubate the membrane with primary antibodies against phospho-CDK1 (Thr161) and phospho-CDK2 (Thr160) overnight at 4°C.

    • Also, probe for total CDK1 and CDK2, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection:

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by EdU Staining and Flow Cytometry

This method is used to assess the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and EdU Labeling:

    • Treat cells with this compound or DMSO for the desired time.

    • Add 10 µM EdU (5-ethynyl-2'-deoxyuridine) to the cell culture medium and incubate for 1-2 hours to label cells in the S-phase.[9]

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash with PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.[10][11]

    • Wash the cells and permeabilize with a saponin-based permeabilization and wash reagent.[10]

  • Click-iT® Reaction:

    • Prepare the Click-iT® reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 or 647 azide), CuSO4, and a buffer additive.[10][12]

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[10] This reaction covalently links the fluorescent azide to the incorporated EdU.

  • DNA Staining:

    • Wash the cells and resuspend in a solution containing a DNA dye (e.g., DAPI or Propidium Iodide) to stain for total DNA content.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Gate on the cell population and analyze the EdU fluorescence (to identify S-phase cells) and the DNA content (to distinguish G1 and G2/M phases).

Visualizations

CDK7_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Initiation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb p CyclinD Cyclin D E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 S_Phase S Phase Entry CDK2->S_Phase CyclinE->CDK2 CDK1 CDK1 G2_M G2/M Transition CDK1->G2_M CyclinB Cyclin B TFIIH TFIIH Complex Pol_II_CTD RNA Pol II CTD Transcription Transcription Pol_II_CTD->Transcription CDK7 CDK7 CDK7->CDK2 p (T160) CDK7->CDK1 p (T161) CDK7->TFIIH associates with CDK7->Pol_II_CTD p (Ser5/7) CyclinH Cyclin H CyclinH->CDK7 MAT1 MAT1 MAT1->CDK7 YKL_5_124 This compound YKL_5_124->CDK7

Caption: CDK7 Signaling Pathway.

Rescue_Mutant_Workflow cluster_wt Wild-Type Cells cluster_mutant Rescue Mutant Cells WT_CDK7 WT CDK7 (Cys312) Phenotype_WT Cell Cycle Arrest (On-Target Effect) WT_CDK7->Phenotype_WT YKL_5_124_WT This compound YKL_5_124_WT->WT_CDK7 YKL_5_124_Mutant This compound Mutant_CDK7 Mutant CDK7 (C312S) No_Phenotype Normal Cell Cycle (Rescue) Mutant_CDK7->No_Phenotype YKL_5_124_Mutant->Mutant_CDK7 No Binding

Caption: Rescue Mutant Experimental Workflow.

Logical_Relationship Hypothesis Hypothesis: This compound causes cell cycle arrest by inhibiting CDK7 Experiment Experiment: Treat WT and CDK7 C312S mutant cells with this compound Hypothesis->Experiment Observation_WT Observation in WT cells: Cell cycle arrest is observed Experiment->Observation_WT Observation_Mutant Observation in Mutant cells: Cell cycle arrest is NOT observed (rescued) Experiment->Observation_Mutant Conclusion Conclusion: The on-target effect of this compound on CDK7 is validated Observation_WT->Conclusion Observation_Mutant->Conclusion

Caption: Logic of the Rescue Mutant Experiment.

References

YKL-5-124: A Paradigm Shift in CDK7 Inhibition and Its Effect on RNA Polymerase II Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of transcriptional regulation, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a critical target for therapeutic intervention, particularly in oncology. As a component of the Transcription Factor IIH (TFIIH) complex, CDK7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). However, the development of highly selective inhibitors has unveiled a more nuanced understanding of its function. This guide provides a detailed comparison of YKL-5-124, a potent and selective covalent inhibitor of CDK7, with other inhibitors, focusing on their differential effects on Pol II phosphorylation, supported by experimental data and detailed methodologies.

Unraveling the Selectivity of this compound

This compound distinguishes itself from other CDK inhibitors through its remarkable selectivity for CDK7. Unlike broader-spectrum inhibitors such as THZ1, which also targets CDK12 and CDK13, this compound's focused activity provides a unique tool to dissect the specific roles of CDK7. This selectivity has led to a surprising discovery: direct inhibition of CDK7 by this compound has minimal impact on the global phosphorylation of the Pol II CTD in cellular contexts.

This stands in stark contrast to the effects observed with THZ1, where a significant reduction in Pol II CTD phosphorylation has been a hallmark of its activity. This discrepancy is now understood to be a result of THZ1's "polypharmacology," where its potent inhibition of CDK12 and CDK13 contributes significantly to the observed decrease in Pol II phosphorylation. This highlights a redundancy in the transcriptional machinery, where CDK12 and CDK13 can compensate for the loss of CDK7 activity in this specific function.

The primary cellular effects of this compound are a robust arrest of the cell cycle at the G1/S transition and the inhibition of E2F-driven gene expression, underscoring the critical role of CDK7 in cell cycle progression.[1]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potencies (IC50) of this compound and other relevant inhibitors against their primary kinase targets. This data provides a clear quantitative measure of their selectivity and potential for off-target effects.

InhibitorTarget Kinase(s)IC50 (nM)Key Characteristics
This compound CDK7/Mat1/CycH 9.7 [1][2]Highly selective, covalent inhibitor of CDK7. Minimal effect on Pol II CTD phosphorylation in cells.
CDK753.5[1][2]
CDK21300[1]
CDK93020[1]
CDK12>10,000[3]
CDK13>10,000[3]
THZ1 CDK73.2[4]Covalent inhibitor of CDK7, with potent off-target activity against CDK12 and CDK13. Reduces Pol II CTD phosphorylation.
CDK12Potent inhibitor (equipotent to CDK7)[1]
CDK13Potent inhibitor (equipotent to CDK7)[1]
Flavopiridol CDK9Low nM range[5]Potent inhibitor of P-TEFb (CDK9/cyclin T1). Blocks transcriptional elongation by inhibiting Pol II CTD Ser2 phosphorylation. [5][6]
DRB CDK9Micromolar rangeInhibitor of P-TEFb (CDK9). Blocks transcriptional elongation by inhibiting Pol II CTD phosphorylation. [7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

RNA Polymerase II CTD Phosphorylation Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_inhibitors Inhibitors TFIIH TFIIH CDK7 CDK7 TFIIH->CDK7 component of Pol_II_unphos RNA Pol II (Unphosphorylated CTD) CDK7->Pol_II_unphos Ser5/7 Phosphorylation Pol_II_Ser5P RNA Pol II (pSer5) Pol_II_Ser2P RNA Pol II (pSer2) P-TEFb P-TEFb CDK9 CDK9 P-TEFb->CDK9 component of CDK9->Pol_II_Ser5P Ser2 Phosphorylation CDK12_13 CDK12/13 CDK12_13->Pol_II_Ser5P Ser2 Phosphorylation This compound This compound This compound->CDK7 Selective Inhibition THZ1 THZ1 THZ1->CDK7 THZ1->CDK12_13 Off-target Inhibition Flavopiridol_DRB Flavopiridol/DRB Flavopiridol_DRB->CDK9

Caption: RNA Pol II Phosphorylation Pathway and Inhibitor Targets.

Experimental Workflow: Western Blot for Phosphorylated RNA Pol II Cell_Culture 1. Cell Culture (e.g., HAP1, Jurkat) Inhibitor_Treatment 2. Inhibitor Treatment (this compound, THZ1, etc.) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer + phosphatase inhibitors) Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot Transfer (PVDF membrane) SDS_PAGE->Western_Blot Blocking 7. Blocking (5% BSA in TBST) Western_Blot->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-pSer2, anti-pSer5, anti-total Pol II) Blocking->Primary_Antibody Secondary_Antibody 9. HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Western Blot Workflow for Phosphorylated RNA Pol II.

Experimental Protocols

In Vitro Kinase Assay for CDK7 Inhibition

This protocol is adapted from methodologies used to assess the biochemical potency of CDK7 inhibitors.

1. Enzyme and Substrate Preparation:

  • Recombinant human CDK7/Cyclin H/MAT1 complex is used as the enzyme source.

  • A biotinylated peptide substrate derived from the RNA Polymerase II CTD is used.

2. Reaction Mixture Preparation:

  • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

  • Serially dilute the test inhibitor (e.g., this compound) in DMSO and then in the kinase reaction buffer.

  • In a 96-well plate, combine the CDK7 enzyme complex, the CTD peptide substrate, and the diluted inhibitor.

3. Kinase Reaction Initiation and Termination:

  • Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 10 µM) to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution containing EDTA.

4. Detection of Phosphorylation:

  • Add a detection solution containing a europium-labeled anti-phospho-CTD antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

5. Data Analysis:

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Western Blot for RNA Polymerase II Phosphorylation

This protocol outlines the steps to assess the in-cell effect of inhibitors on Pol II CTD phosphorylation.

1. Cell Culture and Treatment:

  • Culture human cell lines (e.g., HAP1 or Jurkat) under standard conditions.

  • Treat the cells with various concentrations of the inhibitors (this compound, THZ1, etc.) or DMSO as a vehicle control for a specified duration (e.g., 6, 12, or 24 hours).

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation status of proteins.

  • Clarify the lysates by centrifugation to remove cellular debris.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

4. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated Pol II CTD (e.g., anti-pSer2, anti-pSer5, anti-pSer7) and total Pol II overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated Pol II signal to the total Pol II signal to determine the relative change in phosphorylation.

Conclusion

This compound represents a significant advancement in the study of CDK7 biology. Its high selectivity has been instrumental in deconvoluting the specific roles of CDK7 in cell cycle control and transcription. The surprising finding that selective CDK7 inhibition with this compound does not lead to a global decrease in RNA Polymerase II CTD phosphorylation challenges previous assumptions and highlights the compensatory roles of other transcriptional CDKs, namely CDK12 and CDK13. For researchers and drug development professionals, this compound serves as a crucial tool to investigate the distinct functions of CDK7 and to develop more targeted therapeutic strategies that may offer improved efficacy and reduced off-target effects compared to less selective inhibitors. The comparative data and detailed protocols provided in this guide are intended to support these ongoing research and development efforts.

References

YKL-5-124: A Comparative Analysis of its Impact on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent in preclinical cancer research. Its unique mechanism of action, which predominantly affects cell cycle progression with minimal impact on global transcription, distinguishes it from other broader-spectrum CDK inhibitors. This guide provides a comparative analysis of this compound's effects across various cancer cell lines, supported by experimental data and detailed protocols to aid in its evaluation for further research and development.

Performance Comparison of this compound Across Cancer Cell Lines

This compound has demonstrated significant anti-proliferative effects in a range of cancer cell lines, including small cell lung cancer (SCLC), multiple myeloma (MM), and neuroblastoma (NB). Its efficacy is primarily attributed to its specific and irreversible binding to CDK7, a key regulator of both the cell cycle and transcription.

Quantitative Analysis of this compound Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its potency.

Cancer TypeCell Line(s)IC50 (nM)Reference
CDK7 (Biochemical Assay) -9.7 (for CDK7/Mat1/CycH)[1][2]
CDK2 (Biochemical Assay) -1300[2][3]
CDK9 (Biochemical Assay) -3020[2][3]
Multiple Myeloma (MM) Patient-derived cells (n=4), MM cell lines (n=30)See reference for details[4]
Neuroblastoma (NB) MYCN-amplified (Kelly, IMR-32), MYCN-non-amplified (SK-N-AS)See reference for details

Note: IC50 values can vary depending on the assay conditions and the specific cell line. It is recommended to consult the primary literature for detailed experimental parameters.

Comparative Efficacy: this compound vs. Other CDK Inhibitors

A key differentiator for this compound is its high selectivity for CDK7 over other CDKs, particularly CDK12 and CDK13. This is in contrast to the widely studied CDK7 inhibitor, THZ1, which also exhibits potent activity against CDK12/13.[3][5] This selectivity profile leads to distinct downstream effects.

FeatureThis compoundTHZ1
Primary Target CDK7[1][2]CDK7, CDK12, CDK13[3][5]
Mechanism Covalent, irreversible[1]Covalent
Effect on Cell Cycle Strong G1/S arrest[3][4][6]Induces cell cycle arrest
Effect on RNA Pol II CTD Phosphorylation Minimal effect[3][6]Significant inhibition
Effect on Super-Enhancer Gene Expression Less pronounced compared to THZ1[7]Strong inhibition[3]

This targeted approach of this compound results in a predominant cell cycle phenotype, characterized by the inhibition of CDK1 and CDK2 T-loop phosphorylation, leading to cell cycle arrest.[1][3][6] In contrast, the broader activity of THZ1 significantly impacts transcription, a difference that is critical for understanding their respective therapeutic windows and potential toxicities.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Mechanism of Action YKL5124 This compound CDK7 CDK7 YKL5124->CDK7 CAK CDK-Activating Kinase (CAK) (CDK7/CycH/MAT1) CDK7->CAK CDK1 CDK1 CAK->CDK1 Phosphorylates CDK2 CDK2 CAK->CDK2 Phosphorylates pCDK1 p-CDK1 (T161) CDK1->pCDK1 pCDK2 p-CDK2 (T160) CDK2->pCDK2 CellCycle Cell Cycle Progression (G1/S Transition) pCDK1->CellCycle pCDK2->CellCycle CellCycle->CellCycle

Caption: this compound covalently inhibits CDK7, blocking CAK activity and subsequent phosphorylation of CDK1/CDK2, leading to G1/S cell cycle arrest.

G cluster_1 Experimental Workflow: Cell Viability Assay A Cancer Cell Lines (e.g., SCLC, MM, NB) B Seed cells in 96-well plates A->B C Treat with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 values F->G

Caption: A typical workflow for determining the IC50 values of this compound in cancer cell lines using a luminescence-based cell viability assay.

G cluster_2 Experimental Workflow: Western Blot for Protein Phosphorylation H Treat cells with this compound (e.g., 24 hours) I Lyse cells and quantify protein H->I J Separate proteins by SDS-PAGE I->J K Transfer proteins to membrane J->K L Incubate with primary antibodies (e.g., p-CDK1, total CDK1) K->L M Incubate with secondary antibody L->M N Detect signal and analyze M->N

Caption: The general procedure for assessing the effect of this compound on the phosphorylation status of target proteins like CDK1 via Western blotting.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-2000 nM) for 48 to 72 hours.[1] Include a DMSO-treated control.

  • Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values can be calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]

Western Blotting for Phospho-Protein Analysis
  • Cell Treatment and Lysis: Treat cultured cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).[3] Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-CDK1 (Thr161), total CDK1, phospho-CDK2 (Thr160), total CDK2, and a loading control like tubulin) overnight at 4°C.[3][8]

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for a specified time (e.g., 72 hours).[3] Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide or DAPI) and RNase A.[8]

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Harvesting and Washing: Collect the cells and wash them twice with cold 1X PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[9]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

This guide provides a foundational understanding of this compound's comparative effects on cancer cell lines. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details. The high selectivity of this compound for CDK7 makes it a valuable tool for dissecting the specific roles of this kinase in cancer biology and a promising candidate for further therapeutic development.

References

Validating the Specificity of YKL-5-124: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the specificity of YKL-5-124, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), in a new experimental system. By objectively comparing its performance with other relevant kinase inhibitors and providing detailed experimental protocols, researchers can confidently assess its on-target and off-target effects.

This compound has emerged as a critical tool for dissecting the specific roles of CDK7 in transcription and cell cycle control, largely due to its high selectivity over other kinases, particularly the closely related CDK12 and CDK13.[1][2] This contrasts with earlier generation inhibitors, such as THZ1, which exhibit potent activity against both CDK7 and CDK12/13.[1][2] Validating the specificity of this compound is therefore a crucial first step in any experiment to ensure that the observed biological effects are unequivocally attributable to the inhibition of CDK7.

Comparative Inhibitor Overview

A direct comparison of this compound with other relevant inhibitors is essential for interpreting experimental outcomes. THZ1, a pan-CDK7/12/13 inhibitor, and THZ531, a selective CDK12/13 inhibitor, serve as excellent comparators to delineate the specific contributions of CDK7 inhibition.

InhibitorPrimary Target(s)Mechanism of ActionKey Distinguishing Feature
This compound CDK7 Covalent, irreversibleHigh selectivity for CDK7 over CDK12/13.[1]
THZ1 CDK7, CDK12, CDK13Covalent, irreversiblePotent inhibitor of both CDK7 and CDK12/13.[1][2]
THZ531 CDK12, CDK13Covalent, irreversibleSelective for CDK12/13 with minimal activity against CDK7.[1][2]

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound, a multi-pronged approach encompassing biochemical and cellular assays is recommended.

In Vitro Kinase Profiling

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, including CDK7, CDK2, CDK9, CDK12, and CDK13.

Methodology:

  • Utilize a radiometric or fluorescence-based in vitro kinase assay format.

  • Perform assays with purified, active kinase enzymes (e.g., CDK7/CycH/MAT1, CDK2/CycA, CDK9/CycT1, CDK12/CycK, CDK13/CycK).

  • Serially dilute this compound to a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubate the kinase, substrate (a specific peptide or protein), and [γ-³²P]ATP (for radiometric assays) or a suitable fluorogenic substrate with the inhibitor for a defined period.

  • Measure the incorporation of the radioactive phosphate into the substrate or the fluorescent signal.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Expected Outcome: this compound should exhibit a low nanomolar IC50 for CDK7 and significantly higher IC50 values (over 100-fold) for CDK2 and CDK9, with no significant inhibition of CDK12 and CDK13 at concentrations up to 1 µM.[1][3][4]

Cellular Target Engagement Assay

Objective: To confirm that this compound directly binds to CDK7 in a cellular context.

Methodology:

  • Culture cells of interest (e.g., HAP1 or Jurkat cells) and treat with varying concentrations of this compound (e.g., 30 nM, 100 nM) for a specified time (e.g., 30 minutes).[3][5]

  • Lyse the cells and incubate the lysate with a biotinylated, non-selective CDK inhibitor such as bio-THZ1.[6]

  • Use streptavidin-coated beads to pull down the biotinylated probe and any bound proteins.

  • Elute the bound proteins and analyze the presence of CDK7 and CDK12 by Western blotting.

Expected Outcome: Pre-treatment with this compound should competitively block the binding of bio-THZ1 to CDK7 in a dose-dependent manner, while having no effect on the binding of bio-THZ1 to CDK12.[5][6]

Analysis of Downstream Signaling

Objective: To assess the functional consequences of CDK7 inhibition on its known downstream targets and to confirm the lack of off-target effects on pathways regulated by CDK12/13.

Methodology:

  • Treat cells with this compound (e.g., 125 nM to 2 µM), THZ1 (as a positive control for CDK7/12/13 inhibition), and a vehicle control for 24 hours.[1]

  • Prepare whole-cell lysates and perform Western blot analysis using antibodies against:

    • Phospho-CDK1 (T161) and total CDK1

    • Phospho-CDK2 (T160) and total CDK2

    • Phospho-RNA Polymerase II CTD (Ser2 and Ser5) and total RNA Pol II

  • Quantify band intensities to determine the relative phosphorylation levels.

Expected Outcome: this compound treatment should lead to a dose-dependent decrease in the phosphorylation of CDK1 and CDK2 on their T-loops.[1][5] Unlike THZ1, this compound should have minimal to no effect on the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Ser2 and Ser5, which is a hallmark of CDK12/13 inhibition.[1][2]

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Treat cells with a dose range of this compound (e.g., 0-2000 nM) for 24-72 hours.[3][5]

  • Harvest cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome: Inhibition of CDK7 by this compound is expected to cause a robust G1/S phase arrest, characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the S phase population.[1][3]

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experiments, based on published data.

Table 1: Comparative IC50 Values of Kinase Inhibitors

KinaseThis compound IC50 (nM)THZ1 IC50 (nM)THZ531 IC50 (nM)
CDK7 9.7 (complex), 53.5 (kinase)[3][4]Equipotent to CDK12/13[1]>10,000
CDK2 1300[4]--
CDK9 3020[4]--
CDK12 Inactive[1][3]Equipotent to CDK7[1]Potent
CDK13 Inactive[1][3]Equipotent to CDK7[1]Potent

Table 2: Expected Cellular Effects of Kinase Inhibitors

AssayThis compoundTHZ1THZ531
p-CDK1/2 T-loop Decreased[1]DecreasedNo Effect
p-RNA Pol II CTD No significant change[1][2]DecreasedDecreased
Cell Cycle Arrest G1/S Arrest[1][3]G1/S Arrest-

Visualizing Workflows and Pathways

To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.

G cluster_0 CDK7 Signaling Axis cluster_1 Inhibitor Action CDK7 CDK7/CycH/MAT1 CDK1 CDK1 CDK7->CDK1 pT161 CDK2 CDK2 CDK7->CDK2 pT160 pRb Rb CDK1->pRb p CDK2->pRb p E2F E2F pRb->E2F G1_S G1/S Transition E2F->G1_S YKL This compound YKL->CDK7

Caption: CDK7's role in promoting G1/S cell cycle transition.

G cluster_workflow Specificity Validation Workflow cluster_cellular_assays Cellular Assays start Start with New Experimental System biochem In Vitro Kinase Profiling start->biochem cellular Cellular Assays start->cellular data Analyze Data & Compare to Alternatives biochem->data cellular->data conclusion Confirm this compound Specificity data->conclusion target_engagement Target Engagement (Competitive Pulldown) downstream Downstream Signaling (Western Blot) cell_cycle Cell Cycle Analysis (Flow Cytometry)

Caption: Experimental workflow for validating this compound specificity.

G cluster_inhibitors Kinase Inhibitors cluster_targets Primary Kinase Targets cluster_phenotypes Key Cellular Phenotypes YKL This compound CDK7 CDK7 YKL->CDK7 CellCycle Cell Cycle Arrest (pCDK1/2 down) YKL->CellCycle THZ1 THZ1 THZ1->CDK7 CDK12 CDK12 THZ1->CDK12 THZ1->CellCycle Transcription Transcriptional Effects (pPolII down) THZ1->Transcription CDK7->CellCycle CDK12->Transcription

Caption: Logical relationships of inhibitors, targets, and phenotypes.

References

YKL-5-124 Demonstrates Synergistic Anti-Cancer Effects with Approved Agents

Author: BenchChem Technical Support Team. Date: November 2025

New research reveals that the selective CDK7 inhibitor, YKL-5-124, exhibits significant synergistic anti-cancer activity when combined with approved therapeutic agents, offering promising new avenues for cancer treatment. Studies in small cell lung cancer (SCLC) and neuroblastoma models have shown that this compound can enhance the efficacy of immunotherapy and targeted agents, leading to improved tumor control and survival.

This compound is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1] By inhibiting CDK7, this compound disrupts cell cycle progression and induces DNA replication stress in cancer cells.[2] This mechanism of action provides a strong rationale for its use in combination with other anti-cancer therapies.

Synergy with Anti-PD-1 Immunotherapy in Small Cell Lung Cancer (SCLC)

In preclinical models of SCLC, the combination of this compound with an anti-PD-1 immune checkpoint inhibitor resulted in a significant survival benefit.[1][2] This synergistic effect is attributed to this compound's ability to induce an inflammatory response within the tumor microenvironment, making the cancer cells more susceptible to immune-mediated killing.[2] While traditional in vitro synergy metrics like the Combination Index (CI) are not typically used for immunotherapy combinations, the in vivo data provides strong evidence of a synergistic relationship.

In Vivo Experimental Data: this compound and Anti-PD-1 in a Murine SCLC Model
Treatment GroupMedian Survival (Days)Change in Tumor Volume
Vehicle (Control)~25Progressive Growth
This compound alone~30Modest Inhibition
Anti-PD-1 alone~30Modest Inhibition
This compound + Anti-PD-1 >40 Significant Regression

Data extrapolated from survival curves and tumor growth plots in Zhang et al., Cancer Cell, 2020.[2]

Synergistic Cytotoxicity with BRD4 Inhibition in Neuroblastoma

A study in neuroblastoma demonstrated that this compound acts synergistically with the BET bromodomain inhibitor JQ1, an approved anti-cancer agent.[3] This combination led to a significant decrease in cancer cell viability and induced apoptosis. The synergy was quantified using the Chou-Talalay method, which calculates a Combination Index (CI) to determine the nature of the drug interaction. A CI value less than 1 indicates synergy.

In Vitro Synergy Data: this compound and JQ1 in Neuroblastoma Cell Lines
Cell LineDrug Concentration (this compound + JQ1)Combination Index (CI)
KellyVarious ratios< 1 (Synergistic)
NGPVarious ratios< 1 (Synergistic)
SK-N-BE(2)Various ratios< 1 (Synergistic)

Qualitative summary based on data from Gao et al., Frontiers in Oncology, 2022. Specific CI values at varying effect levels would require access to the full raw data.[3]

Experimental Protocols

In Vitro Synergy Assay (this compound and JQ1)

1. Cell Culture and Seeding: Neuroblastoma cell lines (e.g., Kelly, NGP, SK-N-BE(2)) are cultured in appropriate media. Cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Drug Preparation and Treatment: this compound and JQ1 are dissolved in DMSO to create stock solutions. A series of dilutions for each drug and their combinations at a constant ratio are prepared. The cells are treated with the single agents or the combinations.

3. Cell Viability Assessment: After a 72-hour incubation period, cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, which is an indicator of metabolically active cells.

4. Data Analysis: The cell viability data is normalized to untreated controls. The dose-response curves for each drug and the combination are plotted. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. CI values < 1, = 1, and > 1 indicate synergy, additivity, and antagonism, respectively.[4]

In Vivo Synergy Study (this compound and Anti-PD-1)

1. Animal Model: Genetically engineered or patient-derived xenograft (PDX) mouse models of SCLC are used.

2. Tumor Implantation and Growth: SCLC cells are implanted into the mice. Tumors are allowed to grow to a palpable size.

3. Treatment Groups: The mice are randomized into four groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and anti-PD-1.

4. Drug Administration: this compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The anti-PD-1 antibody is typically administered via intraperitoneal injection.

5. Monitoring: Tumor volume is measured regularly using calipers. The overall health and survival of the mice are also monitored.

6. Endpoint and Analysis: The study continues until the tumors in the control group reach a predetermined size or the mice show signs of distress. The primary endpoints are tumor growth inhibition and overall survival. The data from the combination group is compared to the single-agent and control groups to determine if there is a synergistic effect.[5]

Visualizations

Synergy_Workflow Experimental Workflow for In Vitro Synergy Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_culture->seeding drug_prep Prepare Drug Dilutions treatment Treat with Single Agents and Combinations drug_prep->treatment seeding->treatment incubation Incubate for 72 hours treatment->incubation viability Measure Cell Viability (e.g., CellTiter-Glo) incubation->viability analysis Calculate Combination Index (Chou-Talalay Method) viability->analysis interpretation Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) analysis->interpretation

Caption: Workflow for assessing in vitro drug synergy.

Signaling_Pathway This compound's Mechanism of Action and Synergy YKL5124 This compound CDK7 CDK7 YKL5124->CDK7 inhibits Apoptosis Apoptosis YKL5124->Apoptosis CellCycle Cell Cycle Progression CDK7->CellCycle promotes ReplicationStress Replication Stress CDK7->ReplicationStress prevents ImmuneResponse Inflammatory Response ReplicationStress->ImmuneResponse induces Synergy Synergistic Anti-Cancer Effect ImmuneResponse->Synergy AntiPD1 Anti-PD-1 Therapy AntiPD1->Synergy JQ1 JQ1 (BRD4 Inhibitor) JQ1->Apoptosis Apoptosis->Synergy

Caption: Mechanism of this compound and its synergistic interactions.

References

Safety Operating Guide

Proper Disposal of YKL-5-124: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: YKL-5-124 is classified as a hazardous chemical and requires disposal as regulated chemical waste. Do not dispose of it in standard laboratory trash or down the drain. Adherence to federal, state, and local regulations is mandatory. This guide provides essential information for the safe handling and disposal of this compound, a potent and selective CDK7 inhibitor used in research.

Essential Safety and Disposal Procedures

Proper disposal of this compound is crucial to ensure personnel safety and environmental protection. The following steps outline the recommended procedure for the disposal of pure this compound and contaminated materials.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials).

    • Segregate this compound waste from other laboratory waste to prevent cross-contamination and ensure proper disposal routing.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.

    • The container must be compatible with the chemical properties of this compound and any solvents used.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

    • Do not attempt to treat or neutralize this compound unless you have a specifically approved and validated protocol from your EHS department.

Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes the key hazard classifications based on available Safety Data Sheets (SDS).

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity, Single ExposureCategory 3May cause respiratory irritation.

This data is based on the Safety Data Sheet for this compound (HY-101257) provided by MedchemExpress.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

cluster_0 start Start: Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated dispose_regular Dispose as non-hazardous laboratory waste is_contaminated->dispose_regular No is_sharp Is the waste a sharp? is_contaminated->is_sharp Yes dispose_sharps Dispose in an approved sharps container for hazardous chemical waste is_sharp->dispose_sharps Yes dispose_chemical Dispose in a designated, labeled hazardous chemical waste container is_sharp->dispose_chemical No contact_ehs Contact Environmental Health & Safety for waste pickup dispose_sharps->contact_ehs dispose_chemical->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Disclaimer: This information is intended as a guide and does not replace the specific requirements of your institution or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for detailed protocols and guidance on hazardous waste disposal.

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